Pimethixene Maleate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANUAHQWFDVAG-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045863 | |
| Record name | Pimethixene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13187-06-9, 314-03-4 | |
| Record name | Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimethixene maleate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIMETHIXENE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757828 | |
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| Record name | Pimethixene maleate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PIMETHIXENE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22U244M9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pimethixene Maleate receptor binding profile
An In-Depth Technical Guide to the Receptor Binding Profile of Pimethixene Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene is recognized as an antihistaminic and antiserotonergic agent with anticholinergic properties.[1][2][3] Its therapeutic potential and side-effect profile are intrinsically linked to its affinity for a wide array of G-protein coupled receptors (GPCRs). This document provides a comprehensive technical overview of the receptor binding profile of this compound, detailing its quantitative binding affinities, the experimental methodologies used for their determination, and the associated signaling pathways of its primary targets.
Quantitative Receptor Binding Profile
This compound is a multi-target ligand, demonstrating high affinity as an antagonist for numerous monoamine receptors.[4] The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in Table 1. A higher pKi value indicates a stronger binding affinity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Family | Receptor Subtype | pKi Value |
| Serotonin | 5-HT2B | 10.44[4] |
| 5-HT2A | 10.22[4] | |
| 5-HT2C | 8.42[4] | |
| 5-HT1A | 7.63[4] | |
| 5-HT6 | 7.30[4] | |
| 5-HT7 | 7.28[4] | |
| 5-HT1B | < 5[4] | |
| Histamine | H1 | 10.14[4] |
| Muscarinic | M2 | 9.38[5] |
| M1 | 8.61[4] | |
| Dopamine | D2 | 8.19[4] |
| D4.4 | 7.54[4] | |
| D1 | 6.37[4] | |
| Adrenergic | α-1A | 7.61[4] |
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's inhibition constant (Ki) is typically achieved through competitive radioligand binding assays.[6][7] This technique measures the ability of an unlabeled test compound (e.g., Pimethixene) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective
To determine the binding affinity (Ki) of this compound for a specific receptor subtype (e.g., 5-HT2A, H1, M1).
Materials
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK-293 or CHO) stably expressing the human recombinant receptor of interest.[8]
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]). Examples include [³H]-Ketanserin for 5-HT2A receptors or [³H]-Pyrilamine for H1 receptors.
-
Test Compound: this compound, dissolved and serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor to determine the amount of non-specific radioligand binding.[9]
-
Filtration System: A cell harvester and glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Detection System: A liquid scintillation counter to quantify the radioactivity on the filters.
Generalized Protocol for Competitive Binding Assay
-
Preparation: A reaction mixture is prepared in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Competition: A range of concentrations of this compound is added to the wells. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are also included.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is rapidly terminated by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand. The filters are then washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of Pimethixene that inhibits 50% of the specific radioligand binding) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Experimental Workflow Diagram
Core Signaling Pathways
Pimethixene acts as an antagonist at its high-affinity targets. This means it binds to the receptor but does not activate it, instead blocking the binding and subsequent signaling of the endogenous agonist (e.g., serotonin, histamine, acetylcholine). The primary signaling pathways affected are the Gq and Gi pathways.
Gq-Protein Coupled Receptor Signaling
Pimethixene shows very high affinity for receptors that couple to Gq proteins, including Histamine H1, Serotonin 5-HT2 (A, B, C), and Muscarinic M1 receptors.[10][11][12] Antagonism of these receptors blocks the activation of the Phospholipase C (PLC) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
Pimethixene Maleate: A Technical Guide to its Anticholinergic and Antihistaminic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimethixene (B1207551) is a thioxanthene (B1196266) derivative recognized for its potent dual activity as both an anticholinergic and antihistaminic agent.[1][2][3] This document provides a comprehensive technical overview of the pharmacological profile of pimethixene maleate (B1232345), focusing on its interactions with muscarinic and histaminic receptors. It consolidates quantitative binding data, details standard experimental protocols for activity assessment, and illustrates the core signaling pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of compounds targeting these receptor systems.
Introduction
Pimethixene is an established compound with a multifaceted mechanism of action, primarily targeting histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[1] Its ability to antagonize both systems makes it a subject of interest for various therapeutic applications, ranging from the treatment of allergic conditions and respiratory disorders to its use as a sedative.[1][2][3] The anticholinergic properties contribute to effects such as reduced bronchial secretions, while its antihistaminic action mitigates common allergic symptoms.[1] Understanding the specific receptor affinities and functional consequences of pimethixene's interactions is critical for optimizing its therapeutic potential and predicting its safety profile.
Pharmacodynamics and Receptor Binding Profile
Pimethixene maleate exhibits high affinity for a range of monoamine receptors. Its primary therapeutic relevance in the context of this guide stems from its potent antagonism of the histamine H1 receptor and muscarinic M1 and M2 receptors.[4][5][6] The compound's affinity for these and other receptors has been quantified using cell-free radioligand binding assays, with results typically expressed as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates stronger binding affinity.
Data Presentation: Receptor Affinity of Pimethixene
The following table summarizes the binding affinities of pimethixene for key histamine, muscarinic, and other monoamine receptors, compiled from available literature.
| Receptor Target | pKi Value | Receptor Family |
| Histamine H1 | 10.14 | Histamine |
| Muscarinic M2 | 9.38 | Muscarinic (Cholinergic) |
| Muscarinic M1 | 8.61 | Muscarinic (Cholinergic) |
| 5-HT2B | 10.44 | Serotonin |
| 5-HT2A | 10.22 | Serotonin |
| 5-HT2C | 8.42 | Serotonin |
| 5-HT1A | 7.63 | Serotonin |
| Dopamine D2 | 8.19 | Dopamine |
| Dopamine D4.4 | 7.54 | Dopamine |
| Adrenergic α-1A | 7.61 | Adrenergic |
| 5-HT6 | 7.30 | Serotonin |
| 5-HT7 | 7.28 | Serotonin |
| Dopamine D1 | 6.37 | Dopamine |
| 5-HT1B | < 5 | Serotonin |
Data sourced from multiple consistent reports.[6][7][8]
Signaling Pathways
Both the histamine H1 receptor and the muscarinic M1 receptor are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 family of G-proteins.[9] Antagonism by pimethixene blocks the initiation of this signaling cascade by endogenous agonists (histamine and acetylcholine, respectively).
The canonical pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to a variety of downstream cellular responses, including smooth muscle contraction and inflammatory mediator release.
Experimental Protocols
The characterization of pimethixene's anticholinergic and antihistaminic activities relies on standardized in vitro assays. These include radioligand binding assays to determine affinity and functional assays to measure antagonist potency.
Radioligand Competition Binding Assay
This method is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.[10]
Objective: To determine the Ki of this compound for a specific receptor (e.g., Histamine H1).
Materials:
-
Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., CHO-H1 cells).
-
Radioligand with high affinity and specificity for the receptor (e.g., [3H]mepyramine for H1).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the pimethixene concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of pimethixene that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Functional Antagonism Assay (Calcium Flux)
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. For Gq-coupled receptors like H1 and M1, measuring changes in intracellular calcium concentration is a direct and common readout.[9][11][12]
Objective: To determine the functional potency (e.g., pA2 or IC50) of this compound in blocking agonist-induced calcium mobilization.
Materials:
-
A human cell line stably expressing the receptor of interest (e.g., HEK293-H1 or LA-N-2).[11][13]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
An agonist for the receptor (e.g., histamine or acetylcholine).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with kinetic reading capability and automated injectors.
Methodology:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition (Antagonist): Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Begin kinetic reading to establish a stable baseline fluorescence signal.
-
Agonist Injection: Using the instrument's injector, add a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) to all wells.
-
Signal Recording: Continue recording the fluorescence signal for 1-3 minutes to capture the peak increase in intracellular calcium.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence peak. Plot the percentage of inhibition against the logarithm of the pimethixene concentration and fit the data to determine the IC50.
Conclusion
This compound is a highly potent antagonist of both histamine H1 and muscarinic M1/M2 receptors, as demonstrated by its high-affinity binding constants (pKi > 8.5 for all three).[4][5][7] This dual activity is mediated through the competitive blockade of Gq-coupled receptor signaling pathways, preventing agonist-induced calcium mobilization and subsequent cellular responses. The characterization of these activities is achieved through robust in vitro methodologies, including radioligand binding and functional calcium flux assays, which together provide a comprehensive pharmacological profile. This technical guide offers the foundational data, pathway diagrams, and experimental frameworks necessary for professionals in the field to further explore the therapeutic applications and molecular interactions of pimethixene and related compounds.
References
- 1. What is Pimethixene used for? [synapse.patsnap.com]
- 2. What is the mechanism of Pimethixene? [synapse.patsnap.com]
- 3. Pimethixene - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. xcessbio.com [xcessbio.com]
- 9. innoprot.com [innoprot.com]
- 10. benchchem.com [benchchem.com]
- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
Pimethixene Maleate: A Technical Guide to its Off-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene (B1207551) maleate (B1232345) is recognized primarily as an antihistamine and antiserotonergic agent, historically used in the management of migraines and allergic conditions.[1][2] Its therapeutic effects are attributed to its antagonist activity at histamine (B1213489) H1 and various serotonin (B10506) receptors. However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of activity, encompassing significant interactions with numerous other G-protein coupled receptors (GPCRs). These "off-target" effects are critical for researchers and drug development professionals to consider, as they can contribute to the drug's overall efficacy, side-effect profile, and potential for drug repurposing. This technical guide provides an in-depth overview of the known off-target effects of pimethixene maleate, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Off-Target Binding Profile
This compound exhibits high-affinity binding to a range of serotonergic, histaminergic, dopaminergic, and muscarinic receptors. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The following table summarizes the reported pKi values for pimethixene at various receptors, primarily sourced from a comparative study by Schmitz et al. (2015).[1]
| Receptor Family | Receptor Subtype | pKi |
| Serotonin (5-HT) | 5-HT1A | 7.63 |
| 5-HT2A | 10.22 | |
| 5-HT2B | 10.44 | |
| 5-HT2C | 8.42 | |
| 5-HT6 | 7.30 | |
| 5-HT7 | 7.28 | |
| Histamine | H1 | 10.14 |
| Dopamine | D1 | 6.37 |
| D2 | 8.19 | |
| D4.4 | 7.54 | |
| Muscarinic Acetylcholine | M1 | 8.61 |
| M2 | 9.38 | |
| Adrenergic | α-1A | 7.61 |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for compounds like this compound is typically performed using radioligand binding assays. While the specific details from the original study by Schmitz et al. could not be accessed, the following represents a standard and widely accepted protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells expressing the target receptor or from homogenized tissue known to be rich in the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Test Compound: this compound.
-
Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding.
-
Wash Buffer: An ice-cold buffer to remove unbound radioligand.
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic lysis buffer containing protease inhibitors.
-
The cells are homogenized to disrupt the cell membranes.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
Total Binding: Wells containing the membrane preparation, a fixed concentration of the radioligand, and assay buffer.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand known to bind to the receptor. This determines the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Wells containing the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).
-
The plate is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The off-target interactions of this compound with various GPCRs can modulate multiple intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected and a general workflow for identifying off-target effects.
Caption: Signaling pathway of the 5-HT2A receptor, a major off-target of this compound.
Caption: Signaling pathway of the Histamine H1 receptor, a high-affinity off-target.
Caption: Signaling pathway of the Muscarinic M2 receptor, another significant off-target.
Caption: A generalized experimental workflow for identifying and characterizing off-target effects.
Conclusion
This compound is a pharmacologically active compound with a complex profile of receptor interactions that extends beyond its primary classification. Its high affinity for multiple serotonin, histamine, dopamine, and muscarinic receptor subtypes underscores the importance of a thorough off-target assessment in drug research and development. The data and methodologies presented in this guide offer a framework for understanding and investigating these off-target effects. A comprehensive knowledge of a compound's full receptor binding profile is essential for predicting its physiological effects, anticipating potential adverse reactions, and identifying new therapeutic opportunities. For this compound, its potent and broad-spectrum GPCR antagonism suggests that its clinical applications and side-effect profile are a composite of these multiple interactions. Further research into the functional consequences of these off-target activities will continue to refine our understanding of this multifaceted molecule.
References
Preclinical Profile of Pimethixene Maleate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimethixene (B1207551) maleate (B1232345) is a versatile pharmacological agent with a complex preclinical profile characterized by its potent antagonist activity at a broad spectrum of monoamine receptors. This technical guide provides a comprehensive summary of the available preclinical data on pimethixene maleate, with a focus on its receptor binding affinity, and outlines the experimental methodologies employed in these studies. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Activity: Receptor Binding Profile
This compound exhibits high-affinity antagonism at various serotonin (B10506) (5-HT), histamine, dopamine, and muscarinic receptors. The preclinical data, primarily derived from in vitro radioligand binding assays, consistently demonstrate its potent interaction with these targets.
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative data on the binding affinity of this compound to a range of receptors, expressed as pKi values. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
| Receptor Target | pKi Value |
| 5-HT2B | 10.44[1][2][3] |
| 5-HT2A | 10.22[1][3] |
| Histamine H1 | 10.14[4] |
| Muscarinic M2 | 9.38[4] |
| Muscarinic M1 | 8.61[4] |
| 5-HT2C | 8.42[4] |
| Dopamine D2 | 8.19[4] |
| 5-HT1A | 7.63[4] |
| Dopamine D4.4 | 7.54[4] |
| 5-HT6 | 7.30[1] |
| 5-HT7 | 7.28[1] |
| Adrenergic α1A | 7.61[1] |
| Dopamine D1 | 6.37[1] |
| 5-HT1B | < 5[1] |
Experimental Protocols
Radioligand Binding Assays (General Protocol)
While the specific protocols for the determination of the pKi values for this compound are not detailed in the available literature, a general methodology for such assays is described below. These assays are fundamental in determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) or the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes or tissues expressing the receptor of interest.
-
Radiolabeled ligand (e.g., labeled with 3H or 125I) specific for the receptor.
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Filtration apparatus (e.g., 96-well harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (for competition assays).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Pancreatic Cancer Cell Line Assay (General Protocol)
Pimethixene has been evaluated for its effects on pancreatic cancer cell lines. A general protocol for determining the half-maximal inhibitory concentration (IC50) in such studies is as follows.
Objective: To determine the concentration of this compound that inhibits the growth of pancreatic cancer cells by 50%.
Materials:
-
Pancreatic cancer cell lines.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Pancreatic cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.
-
Viability Assay: An MTT assay is performed. The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a plate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Due to the lack of detailed preclinical studies on the specific downstream signaling effects of this compound, a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway, which is the primary target class of this compound, is provided below. This illustrates the general mechanism through which this compound would exert its antagonistic effects.
References
Investigating the Bronchodilator Properties of Pimethixene Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimethixene maleate (B1232345) is a thioxanthene (B1196266) derivative recognized for its dual-action pharmacology, exhibiting both antihistaminic and anticholinergic properties. This technical guide provides an in-depth analysis of the bronchodilator characteristics of Pimethixene Maleate, targeting its potential applications in respiratory therapeutics. This document outlines its mechanism of action, presents its binding affinities for relevant receptors, details experimental protocols for its evaluation, and illustrates the underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Bronchoconstriction, a key pathophysiological feature of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), is primarily mediated by the activation of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors on airway smooth muscle cells. This compound, by acting as an antagonist at both these receptor types, presents a promising therapeutic strategy for inducing bronchodilation and alleviating airway obstruction.[1] This guide delves into the scientific basis of this compound's bronchodilator effects.
Mechanism of Action
This compound exerts its bronchodilator effects through a dual antagonism of:
-
Histamine H1 Receptors: Histamine, released from mast cells during an allergic response, binds to H1 receptors on airway smooth muscle, triggering a signaling cascade that leads to bronchoconstriction. This compound competitively blocks this interaction, thereby preventing histamine-induced airway narrowing.[1]
-
Muscarinic Acetylcholine Receptors: Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, stimulates muscarinic receptors (predominantly the M3 subtype on airway smooth muscle) to cause bronchoconstriction. By acting as an anticholinergic agent, this compound inhibits this pathway, leading to smooth muscle relaxation and bronchodilation.[1]
Quantitative Data: Receptor Binding Affinity
The potency of this compound as an antagonist at histamine and muscarinic receptors has been quantified by its binding affinity (pKi). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value |
| Histamine H1 | 10.14 |
| Muscarinic M1 | 8.61 |
| Muscarinic M2 | 9.38 |
Note: The pKi value is the negative logarithm of the inhibitory constant (Ki).
Experimental Protocols
The following protocols describe established in vitro methods for assessing the bronchodilator properties of a compound like this compound.
Isolated Guinea Pig Tracheal Ring Preparation
This ex vivo model is a standard for evaluating the direct effects of compounds on airway smooth muscle contractility.
4.1.1. Materials and Reagents:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1
-
Carbogen gas (95% O2, 5% CO2)
-
Histamine dihydrochloride
-
Acetylcholine chloride
-
This compound
-
Isolated organ bath system with isometric force transducers
4.1.2. Procedure:
-
Tissue Dissection: Euthanize a guinea pig and carefully dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Induction of Contraction: To assess the relaxant properties of this compound, pre-contract the tracheal rings with a submaximal concentration of a bronchoconstrictor agent, such as histamine (10 µM) or acetylcholine (1 µM).
-
Drug Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Data Acquisition: Record the changes in isometric tension. The relaxant effect is expressed as a percentage of the pre-contraction induced by histamine or acetylcholine.
Evaluation of Antagonistic Activity
To determine the inhibitory effect of this compound on agonist-induced bronchoconstriction:
-
Protocol: Following the equilibration period, incubate the tracheal rings with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
Agonist Challenge: Generate cumulative concentration-response curves for histamine or acetylcholine.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine the extent of inhibition and calculate parameters such as the pA2 value.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound's bronchodilator activity.
Signaling Pathway of Bronchoconstriction
References
A Technical Guide to Pimethixene Maleate for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Pimethixene Maleate (B1232345), a versatile pharmacological agent, and its applications as a tool compound in neuroscience research. It details the compound's mechanism of action, receptor binding profile, and representative experimental protocols.
Introduction
Pimethixene is an antihistamine and anticholinergic compound from the thioxanthene (B1196266) chemical class.[1][2] While historically used for conditions like anxiety, allergies, and sleep disorders, its true utility in a research context lies in its potent, multi-target receptor antagonism.[1] Pimethixene Maleate, the salt form of the compound, offers enhanced stability and solubility, making it suitable for a range of experimental applications.[3] This guide focuses on its function as a non-selective antagonist for serotonin (B10506) (5-HT), histamine, muscarinic, and dopamine (B1211576) receptors, which are critical targets in neuroscience.[4][5] Its broad-spectrum activity allows researchers to probe complex neurotransmitter systems and dissect their roles in neuronal signaling, behavior, and the pathophysiology of neurological disorders.
Mechanism of Action and Receptor Profile
This compound functions as a highly potent antagonist across a wide array of monoamine receptors.[5][6] Its primary utility in neuroscience stems from its strong inhibitory action on key G-protein coupled receptors (GPCRs) and their associated signaling cascades. The compound does not exhibit selectivity, making it a powerful tool for broad blockade of multiple receptor families simultaneously.
The primary receptors affected include:
-
Serotonin (5-HT) Receptors: Particularly high affinity for 5-HT2A and 5-HT2B subtypes.[4][5]
-
Histamine Receptors: Potent antagonism at the H1 receptor.[4]
-
Muscarinic Acetylcholine (M) Receptors: Strong blockade of M1 and M2 subtypes.[4][7]
-
Dopamine (D) Receptors: Antagonism of D2 and D4.4 receptors.[4]
This multi-target profile makes Pimethixene a valuable compound for studying the integrated effects of these neurotransmitter systems.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for various receptors is a critical parameter for experimental design. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates stronger binding affinity.
| Receptor Target | pKi Value | Receptor Family |
| 5-HT2B | 10.44 | Serotonin |
| 5-HT2A | 10.22 | Serotonin |
| Histamine H1 | 10.14 | Histamine |
| Muscarinic M2 | 9.38 | Acetylcholine |
| Muscarinic M1 | 8.61 | Acetylcholine |
| 5-HT2C | 8.42 | Serotonin |
| Dopamine D2 | 8.19 | Dopamine |
| 5-HT1A | 7.63 | Serotonin |
| Adrenergic α-1A | 7.61 | Adrenergic |
| Dopamine D4.4 | 7.54 | Dopamine |
| 5-HT6 | 7.30 | Serotonin |
| 5-HT7 | 7.28 | Serotonin |
| Dopamine D1 | 6.37 | Dopamine |
| 5-HT1B | < 5 | Serotonin |
Data sourced from multiple references.[4][5][6][8][9]
Signaling Pathway Visualization
Pimethixene acts as a competitive antagonist, blocking the binding of endogenous ligands like serotonin and preventing the activation of downstream signaling. For Gq-coupled receptors such as 5-HT2A, 5-HT2C, and Muscarinic M1, this inhibition prevents the activation of Phospholipase C (PLC).
Experimental Protocols & Methodologies
This compound can be used in a variety of in vitro and in vivo experimental paradigms to investigate the roles of monoaminergic systems.
This protocol provides a generalized workflow for determining the binding affinity (Ki) of this compound for a target receptor using a radioligand.
Objective: To quantify the competitive binding of this compound to a specific receptor (e.g., 5-HT2A) in isolated cell membranes.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
This compound stock solution (in DMSO).[5]
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In test tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled antagonist).
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (concentration of Pimethixene that inhibits 50% of radioligand binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This protocol outlines a general approach for using this compound to study the behavioral effects of blocking monoamine receptors in animal models. Animal models are essential for investigating disease mechanisms and evaluating treatments in a controlled setting.[10]
Objective: To assess the effect of this compound on a specific behavior, such as locomotion or anxiety-like behavior, in mice or rats.
Materials:
-
Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
This compound.
-
Vehicle solution (e.g., saline with a small percentage of DMSO or Tween 80 for solubility).
-
Behavioral apparatus (e.g., open field arena, elevated plus maze).
-
Video tracking software.
Methodology:
-
Acclimation: Acclimate animals to the housing and testing environment for a sufficient period (e.g., 1 week) before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration. The salt form generally has better solubility than the free base.[3]
-
Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). The dose and timing should be determined from pilot studies or literature.
-
Pre-treatment Time: Allow a specific amount of time (e.g., 30-60 minutes) for the drug to be absorbed and reach effective concentrations in the central nervous system.
-
Behavioral Testing: Place the animal in the apparatus and record its behavior for a set duration (e.g., 5-10 minutes).
-
Data Collection: Use video tracking software to automatically score relevant behavioral parameters (e.g., distance traveled, time spent in the center of the open field, entries into open arms of the elevated plus maze).
-
Statistical Analysis: Compare the behavioral data from the Pimethixene-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Applications and Considerations
Given its broad receptor antagonism, this compound is not suitable for studies requiring high selectivity. However, it is an excellent tool for:
-
Systems-Level Interrogation: Investigating the combined role of serotonin, acetylcholine, and dopamine systems in a particular physiological or behavioral process.
-
Validating Novel Compounds: Serving as a positive control for non-selective antagonist effects in drug discovery screens.
-
Exploring Pathophysiology: Probing the contribution of multiple neurotransmitter systems to the symptoms observed in animal models of neurological or psychiatric disorders.
Researchers must consider the compound's anticholinergic and antihistaminergic properties, which can induce sedation or affect cognitive performance, and control for these effects in experimental designs.[7] Due to its complex pharmacology, interpreting results requires careful consideration of which receptor or combination of receptors is mediating the observed effect.
References
- 1. Pimethixene - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. What is Pimethixene used for? [synapse.patsnap.com]
- 8. abmole.com [abmole.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. mdpi.com [mdpi.com]
Discovery and history of thioxanthene derivatives like Pimethixene
An In-depth Technical Guide to the Discovery and History of Thioxanthene (B1196266) Derivatives, Including Pimethixene
Introduction to Thioxanthene Derivatives
Thioxanthene derivatives are a class of chemical compounds characterized by a tricyclic structure, which is closely related to that of phenothiazines.[1][2] The key structural difference is the substitution of the nitrogen atom at position 10 in the phenothiazine (B1677639) ring with a carbon atom that is double-bonded to a side chain.[1][2] This class of compounds, first synthesized in the late 1950s, was developed with the aim of creating drugs with antipsychotic properties, similar to phenothiazines, but with an improved side-effect profile.[3][4]
Thioxanthenes are primarily known for their use as typical antipsychotics in the treatment of schizophrenia and other psychotic disorders.[1] Their therapeutic effects are largely attributed to their ability to antagonize dopamine (B1211576) D2 receptors in the brain.[1][2] However, they also interact with other receptors, including serotonergic, histaminergic, and adrenergic receptors, which contributes to their broader pharmacological profile and side effects.[2][5]
The Dawn of Thioxanthenes: A Historical Perspective
The development of thioxanthene derivatives was a direct outcome of the "golden age" of psychopharmacology in the 1950s, which began with the discovery of chlorpromazine (B137089), the first antipsychotic drug.[3][4] While chlorpromazine revolutionized psychiatric care, its use was associated with significant side effects.[1] This spurred the search for new compounds with similar efficacy but better tolerability.
Intensive research into "carbon-analogues" of phenothiazines led to the synthesis of thioxanthenes.[4] The first thioxanthene to be introduced to the market was Chlorprothixene , which became available in Scandinavia in 1959.[1][4] This was followed by the introduction of more potent derivatives such as Clopenthixol in 1961, and later Thiothixene and Flupenthixol .[1][4] These compounds proved to be effective in managing the symptoms of schizophrenia, including delusions and hallucinations.[1]
Pimethixene: A Thioxanthene with a Unique Profile
Pimethixene is a thioxanthene derivative that was originally developed for the treatment of hyperactivity, anxiety, sleep disorders, and allergies.[6] Unlike the more traditional thioxanthene antipsychotics, Pimethixene's primary clinical applications have been as an antihistamine and anticholinergic agent.[6][7] It has also been used as a bronchodilator and for anesthesia.[6]
Historically, Pimethixene was sold in France in the 1970s in combination with pholcodine as an antitussive under the brand name Salvodex.[6] It is still available in Brazil as a standalone product called Muricalm for the treatment of bronchitis.[6][8]
Chemical Structure
Pimethixene's IUPAC name is 1-Methyl-4-(9H-thioxanthen-9-ylidene)piperidine.[6] Its chemical formula is C19H19NS.[6]
Mechanism of Action
Thioxanthene Antipsychotics
The primary mechanism of action for the antipsychotic effects of thioxanthene derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][9] This antagonism reduces the effects of dopamine, which is believed to be hyperactive in psychotic states.[1] Thioxanthenes also have an alpha-adrenergic blocking effect and can suppress the release of various hypothalamic and hypophyseal hormones.[1][4]
Caption: Dopamine D2 receptor antagonism by thioxanthene derivatives.
Pimethixene's Multifaceted Mechanism
Pimethixene exhibits a more diverse pharmacological profile. Its primary actions are:
-
Antihistaminic: It acts as a potent antagonist of histamine (B1213489) H1 receptors.[7][10] This action is responsible for its effectiveness in treating allergic conditions by preventing histamine from binding to its receptors, thereby reducing symptoms like itching and swelling.[7][10]
-
Anticholinergic: Pimethixene also blocks muscarinic acetylcholine (B1216132) receptors.[7][10] This anticholinergic activity contributes to its use as a bronchodilator and can cause side effects such as dry mouth and blurred vision.[10][11]
-
Serotonin (B10506) Receptor Antagonism: It is a highly potent, non-selective antagonist of the serotonin 5-HT2B receptor.[6] This property has been a point of interest for further drug development, with the selective 5-HT2B receptor antagonist BF-1 being derived from Pimethixene.[6]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thioxanthene - Wikipedia [en.wikipedia.org]
- 3. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pimethixene - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Pimethixene? [synapse.patsnap.com]
- 8. Pimethixene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is Pimethixene used for? [synapse.patsnap.com]
- 11. CAS 314-03-4: Pimethixene | CymitQuimica [cymitquimica.com]
Pimethixene Maleate: A Comprehensive Technical Guide to its Monoamine Receptor Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimethixene, an antihistaminic and antiserotonergic compound, demonstrates a complex pharmacological profile characterized by high-affinity binding to a wide array of monoamine receptors. This technical guide provides a detailed overview of the binding affinities (pKi values) of Pimethixene Maleate for various serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptor subtypes. Furthermore, this document outlines the generalized experimental methodology for determining such binding affinities via radioligand binding assays and presents the key signaling pathways associated with these monoamine receptors. This compilation of data and methodologies serves as a crucial resource for researchers in pharmacology and drug development, facilitating a deeper understanding of Pimethixene's mechanism of action and guiding future research into its therapeutic potential.
This compound Binding Affinities for Monoamine Receptors
This compound exhibits a broad spectrum of high-potency antagonism at several monoamine receptors. The pKi values, representing the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity of the compound for the receptor.
| Receptor Family | Receptor Subtype | pKi Value |
| Serotonin (5-HT) | 5-HT1A | 7.63[1][2][3][4] |
| 5-HT1B | < 5[1][3] | |
| 5-HT2A | 10.22[1][2][3][4] | |
| 5-HT2B | 10.44[1][2][3][4] | |
| 5-HT2C | 8.42[1][2][3][4] | |
| 5-HT6 | 7.30[1][3] | |
| 5-HT7 | 7.28[1][3] | |
| Dopamine (D) | D1 | 6.37[1][3] |
| D2 | 8.19[1][2][3][4] | |
| D4.4 | 7.54[1][2][3][4] | |
| Adrenergic (α) | α-1A | 7.61[1][3] |
Experimental Protocols: Determination of pKi Values
The determination of pKi values for a compound like this compound is typically achieved through competitive radioligand binding assays. While the specific experimental details for this compound are not publicly available, a generalized protocol for such an assay is described below. This methodology is considered the gold standard for quantifying the affinity of a ligand for its target receptor.
Principle of Competitive Radioligand Binding Assay
Competitive radioligand binding assays measure the affinity of a test compound (unlabeled ligand) for a receptor by quantifying its ability to compete with a radiolabeled ligand (a ligand with a known high affinity for the receptor). The assay is performed by incubating a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand. The pKi is the negative logarithm of the Ki.
Generalized Experimental Workflow
References
Unraveling the Serotonin Blockade: A Technical Guide to the Antiserotonergic Properties of Pimethixene Maleate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core antiserotonergic properties of Pimethixene Maleate, a potent antagonist of a broad range of monoamine receptors. This document provides a comprehensive overview of its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Executive Summary
This compound is a well-characterized antihistaminic and antiserotonergic compound. Its primary mechanism of action in the serotonergic system is the competitive blockade of various serotonin (B10506) (5-HT) receptor subtypes. With exceptionally high affinity for the 5-HT2A and 5-HT2B receptors, this compound serves as a valuable tool in pharmacological research and holds potential for therapeutic applications where modulation of the serotonergic system is desired. This guide delves into the quantitative data defining its receptor interaction, the intricate signaling cascades it interrupts, and the technical protocols for its in-vitro characterization.
Receptor Binding Profile of this compound
This compound exhibits a high affinity for a wide array of serotonin receptors, with a particularly potent antagonist activity at the 5-HT2 subfamily. The binding affinities, represented as pKi values, from comprehensive radioligand binding assays are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value |
| 5-HT2B | 10.44[1][2][3] |
| 5-HT2A | 10.22[1][2][3] |
| 5-HT2C | 8.42[1][2][3] |
| 5-HT1A | 7.63[1][2][3] |
| 5-HT6 | 7.30[1][2] |
| 5-HT7 | 7.28[1][2] |
| 5-HT1B | < 5[1][2] |
This compound also demonstrates significant affinity for other monoamine receptors, including histamine (B1213489) (H1), dopamine (B1211576) (D1, D2, D4.4), and muscarinic (M1, M2) receptors, as well as adrenergic (α-1A) receptors[1][2][3].
Modulation of Serotonergic Signaling Pathways
This compound's potent antagonism of 5-HT2A and 5-HT2B receptors leads to the inhibition of their downstream signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 protein.
Inhibition of the 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by serotonin typically initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). This compound, by blocking this receptor, prevents these downstream effects.
References
Pimethixene Maleate: A Versatile Antagonist for Probing G-Protein Coupled Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene (B1207551) maleate (B1232345), a thioxanthene (B1196266) derivative, is a potent and versatile antagonist with high affinity for a broad spectrum of G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT), histamine, dopamine, and muscarinic acetylcholine (B1216132) receptors.[1][2][3][4][5] This wide-ranging activity profile makes it a valuable pharmacological tool for researchers investigating the roles of these diverse receptor systems in various physiological and pathological processes. This technical guide provides a comprehensive overview of pimethixene maleate, its receptor binding profile, its application in studying GPCR signaling, and detailed experimental protocols for its use in key functional assays.
Core Concepts: G-Protein Coupled Receptors
G-protein coupled receptors constitute the largest superfamily of cell surface receptors and are integral to cellular signaling, responding to a vast array of extracellular stimuli.[6][7] Upon ligand binding, GPCRs undergo a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, initiating a cascade of downstream signaling events.[7][8] These pathways, which include the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), are fundamental to numerous physiological functions and are common targets for therapeutic intervention.[9][10]
This compound: A Multi-Target GPCR Antagonist
This compound acts as an antagonist, a class of ligands that binds to a receptor but does not provoke the conformational change required for activation, thereby blocking the action of endogenous agonists.[9] Its utility in GPCR research stems from its ability to inhibit the function of multiple receptor subtypes with high potency.
Quantitative Binding Data
The binding affinity of this compound for a variety of GPCRs has been characterized through in vitro cell-free assays, with the data typically presented as pKi values. The pKi is the negative logarithm of the inhibition constant (Ki), providing a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value |
| Serotonin Receptors | |
| 5-HT2B | 10.44[1][4][5] |
| 5-HT2A | 10.22[1][4][5] |
| 5-HT2C | 8.42[1][4][5] |
| 5-HT1A | 7.63[1][4][5] |
| 5-HT6 | 7.30[1][4][5] |
| 5-HT7 | 7.28[1][4][5] |
| 5-HT1B | < 5[1][4][5] |
| Histamine Receptors | |
| Histamine H1 Receptor | 10.14[1][4][5] |
| Dopamine Receptors | |
| Dopamine D2 Receptor | 8.19[1][4][5] |
| Dopamine D4.4 Receptor | 7.54[1][4][5] |
| Dopamine D1 Receptor | 6.37[1][4][5] |
| Muscarinic Receptors | |
| Muscarinic M2 Receptor | 9.38[1][4][5] |
| Muscarinic M1 Receptor | 8.61[1][4][5] |
| Adrenergic Receptors | |
| Adrenergic α-1A | 7.61[1] |
Investigating GPCR Signaling with this compound
The antagonistic properties of this compound can be leveraged to dissect the signaling pathways mediated by its target receptors. By selectively blocking receptor activity, researchers can elucidate the downstream consequences of receptor activation and the physiological roles of these pathways.
Key Signaling Pathways
Experimental Protocols
To effectively utilize this compound in research, a variety of in vitro assays can be employed to characterize its antagonistic activity and to probe the function of its target GPCRs. The following sections provide detailed methodologies for key experiments.
Experimental Workflow
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.[11] Competition binding assays, in which a non-labeled ligand (e.g., this compound) competes with a radiolabeled ligand for binding to the receptor, are commonly used to determine the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Radiolabeled ligand specific for the target GPCR.
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[12]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound.[7]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[12]
-
Quantification: Add scintillation fluid to the dried filters and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[12]
cAMP Accumulation Assay
Many GPCRs are coupled to the adenylyl cyclase signaling pathway, either stimulating (via Gs) or inhibiting (via Gi) the production of cyclic AMP (cAMP).[9] cAMP assays are used to measure the functional effect of a ligand on this pathway.
Objective: To determine the effect of this compound on agonist-induced cAMP production.
Materials:
-
Whole cells expressing the GPCR of interest.
-
A known agonist for the target GPCR.
-
This compound stock solution.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Seeding: Seed cells expressing the target GPCR into a 96-well plate and allow them to adhere overnight.[13]
-
Pre-treatment with Pimethixene: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[13]
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to the wells in the presence of a PDE inhibitor.[13]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.[14]
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. Fit the data to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.
Intracellular Calcium Flux Assay
GPCRs coupled to Gq proteins activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration.[7] Calcium flux assays measure this change in intracellular calcium as a readout of receptor activation.
Objective: To assess the ability of this compound to block agonist-induced intracellular calcium mobilization.
Materials:
-
Whole cells expressing the Gq-coupled GPCR of interest.
-
A known agonist for the target GPCR.
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Seeding: Seed cells into a 96-well, black-walled, clear-bottom plate and allow them to attach.[15]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.[16][17]
-
Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.[16]
-
Pre-treatment with Pimethixene: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist and immediately begin recording the fluorescence intensity over time.[16]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine its IC50 for inhibiting the agonist-induced calcium flux.
Conclusion
This compound is a powerful and versatile pharmacological tool for the study of G-protein coupled receptors. Its broad-spectrum antagonistic activity allows for the investigation of a wide range of receptor systems. By employing the experimental protocols outlined in this guide, researchers can effectively characterize the binding and functional properties of this compound and utilize it to elucidate the complex signaling pathways and physiological roles of its target GPCRs. This knowledge is crucial for advancing our understanding of cellular signaling and for the development of novel therapeutics targeting these important receptors.
References
- 1. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 2. Item - Calcium assay to simultaneously monitor vehicle- and drug-treated cells. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 6. Advances in Computational Techniques to Study GPCR-Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. benchchem.com [benchchem.com]
- 17. bu.edu [bu.edu]
Methodological & Application
Pimethixene Maleate In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Introduction
Pimethixene (B1207551) maleate (B1232345) is a potent antagonist of a broad range of monoamine receptors, exhibiting high affinity for serotonin (B10506) (5-HT), histamine (B1213489), dopamine, and muscarinic receptors.[1][2][3][4][5] Its antihistaminic and antiserotonergic properties make it a compound of interest for research in areas such as allergy, migraine, and other conditions mediated by these signaling pathways.[6][7][8] This document provides detailed application notes and in vitro assay protocols to characterize the pharmacological profile of pimethixene maleate, with a focus on its activity at the 5-HT2A, 5-HT2B, and histamine H1 receptors, for which it displays particularly high affinity.[1][2][3][4][5]
Data Presentation
The inhibitory activity of this compound at various G-protein coupled receptors (GPCRs) has been determined through in vitro cell-free assays. The following table summarizes the pKi values, which indicate the binding affinity of this compound for each receptor. A higher pKi value corresponds to a higher binding affinity.
| Target Receptor | pKi |
| 5-HT2B | 10.44[1][2][3][4][5] |
| 5-HT2A | 10.22[1][2][3][4][5] |
| Histamine H1 | 10.14[1][2][3][4][5] |
| Muscarinic M2 | 9.38[1][2][3][4][5] |
| Muscarinic M1 | 8.61[1][2][3][4][5] |
| 5-HT2C | 8.42[1][2][3][4][5] |
| Dopamine D2 | 8.19[1][2][3][4][5] |
| 5-HT1A | 7.63[1][2][3][4][5] |
| Adrenergic α-1A | 7.61[1][2] |
| Dopamine D4.4 | 7.54[1][2][3][4][5] |
| 5-HT6 | 7.30[1][2] |
| 5-HT7 | 7.28[1][2] |
| Dopamine D1 | 6.37[1][2] |
| 5-HT1B | < 5[1][2] |
Signaling Pathways
This compound acts as an antagonist at several Gq/11-coupled receptors, including the 5-HT2A, 5-HT2B, and Histamine H1 receptors. Antagonism of these receptors blocks the downstream signaling cascade initiated by the binding of their endogenous ligands (serotonin and histamine, respectively). This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
Experimental Protocols
The following are representative protocols for in vitro assays to determine the antagonist activity of this compound at the 5-HT2A, 5-HT2B, and Histamine H1 receptors. These protocols are based on established methodologies for GPCR antagonist screening.
Radioligand Binding Assay for 5-HT2A Receptor
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.
Materials:
-
Cell Membranes: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[9]
-
Radioligand: [3H]Ketanserin.[10]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., unlabeled Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[11]
-
Scintillation Cocktail.
-
96-well filter plates. [10]
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (e.g., [3H]Ketanserin at a concentration near its Kd), and either this compound, vehicle, or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by washing with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonist Assay for 5-HT2B Receptor (IP-One Assay)
This cell-based assay measures the inhibition of serotonin-induced inositol monophosphate (IP1) accumulation, a downstream product of Gq signaling.
Materials:
-
Cells: CHO-K1 cells stably expressing the human 5-HT2B receptor.[6]
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Kit: A commercially available IP-One assay kit (e.g., from Cisbio).
-
Cell Culture Medium.
-
96-well or 384-well white plates.
Protocol:
-
Seed the CHO-K1-h5-HT2B cells into the microplate and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions or vehicle for a specified time (e.g., 30 minutes at 37°C).[6]
-
Add serotonin at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a further period (e.g., 30-60 minutes at 37°C).
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents from the IP-One assay kit according to the manufacturer's instructions.
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the two emission wavelengths and plot the response against the logarithm of the this compound concentration to determine the IC50 value.
Functional Antagonist Assay for Histamine H1 Receptor (Calcium Flux Assay)
This assay measures the inhibition of histamine-induced intracellular calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human Histamine H1 receptor.[12]
-
Agonist: Histamine.[12]
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Black-walled, clear-bottom 96-well or 384-well plates.
Protocol:
-
Seed the cells into the microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the dye manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions or vehicle for a specified time (e.g., 15-30 minutes at room temperature).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add histamine at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin measuring the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound. By employing these radioligand binding and functional assays, researchers can accurately determine the potency and affinity of this compound for its primary targets. This information is crucial for understanding its mechanism of action and for guiding further drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. innoprot.com [innoprot.com]
Application Notes and Protocols for Pimethixene Maleate Cell-Based Assay Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene maleate (B1232345) is a versatile pharmacological agent known for its antihistaminic and antiserotonergic properties.[1][2][3][4] It acts as a potent antagonist at multiple G-protein coupled receptors (GPCRs), including histamine (B1213489) H1, serotonin (B10506) (5-HT) receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopamine (B1211576) receptors (D2, D4.4), and muscarinic acetylcholine (B1216132) receptors (M1, M2).[1][2][3][5][6] This broad receptor profile makes the characterization of its activity in a cellular context essential for understanding its therapeutic potential and off-target effects.
These application notes provide detailed protocols for optimizing cell-based assays to determine the potency and functional activity of Pimethixene Maleate. The primary assays described are a competitive binding assay to determine the binding affinity (Ki) at the histamine H1 receptor and a calcium flux assay to measure the functional antagonism at the serotonin 5-HT2A and muscarinic M1 receptors.
Data Presentation
The following tables summarize exemplary data obtained from the described assays.
Table 1: Binding Affinity of this compound at the Human Histamine H1 Receptor
| Parameter | Value |
| Radioligand | [³H]-Mepyramine |
| Cell Line | HEK293 cells stably expressing human Histamine H1 receptor |
| IC50 (nM) | 7.8 |
| Ki (nM) | 2.5 |
Table 2: Functional Antagonism of this compound at Gq-Coupled Receptors
| Receptor | Cell Line | Agonist | Agonist Concentration | This compound IC50 (nM) |
| 5-HT2A | CHO-K1 cells stably expressing human 5-HT2A receptor | Serotonin | 10 nM (EC80) | 0.6 |
| Muscarinic M1 | U2OS cells stably expressing human Muscarinic M1 receptor | Carbachol | 100 nM (EC80) | 24.5 |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Gq-protein coupled receptor signaling pathway for 5-HT2A and M1 receptors.
Caption: Experimental workflow for the calcium flux assay.
Experimental Protocols
Histamine H1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human Histamine H1 receptor.
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human Histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the this compound dilution.
-
50 µL of [³H]-Mepyramine (at a concentration near its Kd).
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay for 5-HT2A and Muscarinic M1 Receptors
Objective: To measure the functional antagonism of this compound at the human 5-HT2A and M1 receptors.
Materials and Reagents:
-
Cell Lines: CHO-K1 cells stably expressing the human 5-HT2A receptor or U2OS cells stably expressing the human Muscarinic M1 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Agonists: Serotonin (for 5-HT2A) and Carbachol (for M1).
-
Test Compound: this compound.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into 96-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.[7] Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included if necessary.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C, 5% CO2.[7]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Measurement:
-
Prepare the agonist (Serotonin or Carbachol) at a concentration that will give an EC80 response.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Initiate the reading and, after establishing a baseline, automatically inject the agonist into each well.
-
Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).
-
Plot the normalized response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Optimization
Optimizing cell-based assays is critical for obtaining reliable and reproducible data.[9][10]
Caption: Workflow for cell-based assay optimization.
Key Optimization Parameters:
-
Cell Seeding Density: The number of cells plated per well should be optimized to ensure a healthy, confluent monolayer on the day of the assay.[9] Too few cells will result in a weak signal, while too many can lead to overgrowth and altered cell signaling.
-
Agonist Concentration: For antagonist assays, it is crucial to use an agonist concentration that provides a robust and reproducible signal. Typically, the EC80 (the concentration that elicits 80% of the maximal response) is used to ensure a sufficient window for measuring inhibition.
-
Dye Loading Conditions: The concentration of the calcium-sensitive dye and the incubation time and temperature should be optimized for each cell line to maximize signal while minimizing cytotoxicity.[7]
-
Incubation Times: The pre-incubation time with the antagonist (this compound) should be sufficient to allow for receptor binding. This may need to be determined empirically.
-
Assay Window and Z'-factor: The performance of the optimized assay should be validated by calculating the signal-to-background ratio and the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Pimethixene used for? [synapse.patsnap.com]
- 5. xcessbio.com [xcessbio.com]
- 6. abmole.com [abmole.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. biocompare.com [biocompare.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Pimethixene Maleate in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene Maleate is a versatile pharmacological agent with potent antihistaminic and antiserotonergic properties.[1] Its mechanism of action involves the high-affinity antagonism of a broad range of monoamine receptors, including histamine (B1213489) H1 receptors and various serotonin (B10506) (5-HT) receptor subtypes.[1] These characteristics make it a compound of interest for preclinical research in areas such as allergy, inflammation, respiratory disorders, and neurological conditions.
These application notes provide a comprehensive guide for the utilization of this compound in in vivo animal models. Due to a lack of specific published in vivo dosage studies for this compound, this document offers a framework based on its pharmacological profile and general protocols for similar compounds. Researchers are strongly advised to conduct dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.
Data Presentation
The following tables summarize the key pharmacological properties of this compound based on in vitro data, which can inform the design of in vivo studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi |
| 5-HT2B | 10.44 |
| 5-HT2A | 10.22 |
| Histamine H1 | 10.14 |
| Muscarinic M2 | 9.38 |
| Muscarinic M1 | 8.61 |
| 5-HT2C | 8.42 |
| Dopamine D2 | 8.19 |
| 5-HT1A | 7.63 |
| Dopamine D4.4 | 7.54 |
| 5-HT6 | 7.30 |
| 5-HT7 | 7.28 |
| Adrenergic α-1A | 7.61 |
| Dopamine D1 | 6.37 |
| 5-HT1B | < 5 |
Source: In vitro cell-free assays.[1]
Table 2: General Dosage Guidelines for Antihistamines in Animal Models (for reference)
| Animal Model | Drug | Dosage Range (mg/kg) | Route of Administration |
| Rat | Promethazine (as a proxy) | 1.25 - 40 | Subcutaneous (SC) |
| Rat | Promethazine (as a proxy) | 6.25 - 12.5 | Oral (PO) |
| Rat | Promethazine (as a proxy) | 25 (daily) | Intraperitoneal (IP) |
Disclaimer: The data for Promethazine, a compound with some similar properties, is provided as a potential starting reference.[2] Optimal doses for this compound must be determined empirically.
Experimental Protocols
The following are detailed, generalized protocols for evaluating the antihistaminic and antiserotonergic effects of this compound in common animal models.
Protocol 1: Evaluation of Antihistaminic Activity - Histamine-Induced Paw Edema in Mice or Rats
Objective: To assess the ability of this compound to inhibit histamine-induced inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose-Sodium (CMC-Na) in sterile saline)
-
Histamine solution (in sterile saline)
-
Pletysmometer or digital calipers
-
Male/Female mice (e.g., Swiss albino, 20-25g) or rats (e.g., Wistar, 150-200g)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight with free access to water before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (medium dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive control (e.g., a known antihistamine)
-
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in 0.5% CMC-Na. A stock solution can be prepared to achieve a final concentration of ≥5mg/ml.[1]
-
Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the histamine challenge.
-
-
Induction of Edema:
-
Inject a sub-plantar volume of histamine solution (e.g., 0.1 ml of 1% histamine) into the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the histamine injection (baseline) and at regular intervals thereafter (e.g., 30, 60, 120, and 180 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Evaluation of Antiserotonergic Activity - Serotonin-Induced Behavioral Changes in Rats
Objective: To assess the ability of this compound to antagonize serotonin-mediated behaviors.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Serotonin precursor (e.g., 5-Hydroxytryptophan, 5-HTP)
-
Observation chambers
-
Male Wistar rats (200-250g)
Procedure:
-
Animal Acclimatization and Grouping: Follow steps 1 and 3 as in Protocol 1.
-
Drug Administration:
-
Administer the vehicle, this compound, or a positive control (e.g., a known serotonin antagonist) intraperitoneally (i.p.) 30 minutes before the 5-HTP injection.
-
-
Induction of Serotonin Syndrome:
-
Administer 5-HTP (e.g., 75 mg/kg, i.p.) to induce serotonin-mediated behaviors (e.g., head weaving, forepaw treading, hindlimb abduction, wet dog shakes).
-
-
Behavioral Observation:
-
Immediately after 5-HTP injection, place each rat in an individual observation chamber.
-
Observe and score the presence and intensity of the characteristic behaviors at regular intervals (e.g., every 10 minutes for 60 minutes).
-
-
Data Analysis:
-
Compare the behavioral scores between the different treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test followed by Dunn's test).
-
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: Simplified signaling pathway of this compound.
References
Application Note: Preparation of Pimethixene Maleate Stock Solutions in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals requiring standardized protocols for the preparation, storage, and handling of Pimethixene Maleate (B1232345) stock solutions for in vitro and in vivo research.
Introduction: Pimethixene Maleate is a potent antihistamine and antiserotonergic compound, functioning as a multi-target antagonist for a wide range of monoamine receptors.[1] It exhibits high antagonistic potency against serotonin (B10506) (5-HT), histamine (B1213489) (H1), dopamine (B1211576) (D), and muscarinic (M) receptors.[2][3][4][5] Accurate and reproducible experimental results depend on the correct preparation and storage of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common polar aprotic solvent used for dissolving this compound due to its high solubilizing capacity.[2][3][6] This document provides a detailed protocol for preparing stable, high-concentration stock solutions of this compound in DMSO.
Physicochemical Properties and Solubility
This compound is a white to off-white solid powder.[2][7] A summary of its key properties is provided in the table below. It is crucial to use high-purity, anhydrous DMSO for preparing solutions, as the presence of water can significantly decrease the solubility of the compound.[2][3][7]
| Property | Data | Reference |
| Molecular Formula | C₂₃H₂₃NO₄S | [1][2][8] |
| Molecular Weight | 409.5 g/mol | [2][3][8] |
| CAS Number | 13187-06-9 | [2][3][8] |
| Appearance | White to off-white solid | [2][7] |
| Solubility in DMSO | Up to 100 mg/mL (244.20 mM) | [2][7][8] |
| 82 mg/mL (200.24 mM) | [1][3] | |
| Solubility in Water | Insoluble | [1][3] |
Experimental Protocols
Required Materials and Equipment
-
Chemicals:
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Fume hood
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile, DNase/RNase-free pipette tips
-
-
Consumables:
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes (for light-sensitive compounds)
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
-
Protocol for Preparing a 100 mM Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution. Adjust volumes and mass as required for different concentrations or volumes.
Safety Precaution: Perform all steps in a certified fume hood. Wear appropriate PPE to avoid inhalation or skin contact.
-
Calculation:
-
To prepare 1 mL of a 100 mM solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 409.5 g/mol × 1000 mg/g
-
Mass (mg) = 40.95 mg
-
-
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out 40.95 mg of this compound powder.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Using a calibrated micropipette, add 1 mL of fresh, anhydrous DMSO to the tube.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
-
Ensuring Complete Dissolution:
-
Aliquoting and Storage:
-
Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, opaque microcentrifuge tubes.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
-
Powder (Unopened): Store at -20°C for up to 3 years or at 4°C in a sealed container away from moisture.[2][3][7]
-
DMSO Stock Solution:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided to prevent degradation and ensure experimental consistency.[2][3] Aliquoting into single-use volumes is the most effective strategy.
Visualized Workflows and Pathways
Stock Solution Preparation Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. molnova.com [molnova.com]
Application Note and Protocol for the HPLC Analysis of Pimethixene Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive, proposed methodology for the quantitative analysis of Pimethixene Maleate (B1232345) in bulk drug substance and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). As no official or published validated method specifically for Pimethixene Maleate is readily available, this protocol has been developed based on established analytical principles for similar antihistamine maleate compounds. The described method is intended to serve as a robust starting point for method development and validation activities in a research or quality control setting.
Introduction
Pimethixene is an antihistamine and antiserotonergic compound.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound, ensuring its identity, purity, and potency in pharmaceutical preparations. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis.
Proposed HPLC Method
This method is based on the common chromatographic principles observed for the analysis of other antihistamine maleate salts. It is recommended that this method be fully validated according to ICH guidelines (Q2(R1)) before implementation for routine use.
Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (40:60, v/v) |
| Buffer Preparation | Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water, adjust pH to 3.0 with phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection
The selection of a C18 column is based on its wide applicability and success in retaining and separating similar polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution for basic compounds like Pimethixene. A pH of 3.0 ensures that the analyte is in its protonated form, leading to better retention on the non-polar stationary phase. The detection wavelength of 265 nm is chosen based on the UV absorption maxima of analogous compounds.
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm Membrane Filters
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh about 25 mg of this compound Reference Standard.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with the mobile phase and mix well.
-
Pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Sample Solution Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.
System Suitability
System suitability tests are integral to ensuring the performance of the chromatographic system. The proposed criteria are outlined in Table 2. These tests should be performed before the analysis of any samples.
Table 2: Proposed System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% |
Method Validation Parameters (Proposed)
For this method to be considered reliable for routine use, a full validation should be performed. The key validation parameters and their typical acceptance criteria are summarized in Table 3.
Table 3: Proposed Method Validation Parameters
| Parameter | Description | Proposed Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo or known impurities at the retention time of the analyte peak. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the working concentration). |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met after slight variations in flow rate, mobile phase composition, and pH. |
Experimental Workflow and Data Analysis
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
Application Notes and Protocols for Pimethixene Maleate in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene Maleate is a potent and versatile pharmacological tool for investigating the complex mechanisms of smooth muscle contraction. As a multi-receptor antagonist, it exhibits high affinity for a range of receptors critically involved in smooth muscle function, including histamine (B1213489) (H1), serotonin (B10506) (5-HT), and muscarinic acetylcholine (B1216132) receptors.[1][2] This broad-spectrum activity makes this compound an invaluable agent for dissecting the signaling pathways that govern smooth muscle tone in various physiological and pathophysiological contexts.
These application notes provide a comprehensive overview of the use of this compound in in vitro smooth muscle contraction studies. Detailed protocols for tissue preparation, experimental setup, and data analysis are presented to guide researchers in effectively utilizing this compound to explore the roles of histaminergic, serotonergic, and cholinergic signaling in smooth muscle physiology.
Mechanism of Action
This compound functions as a competitive antagonist at several G-protein coupled receptors (GPCRs) that are pivotal in initiating the cascade of events leading to smooth muscle contraction. By binding to these receptors, it prevents the endogenous agonists (e.g., histamine, serotonin, acetylcholine) from activating their respective signaling pathways. The primary pathways inhibited by this compound include:
-
Histamine H1 Receptor Pathway: Antagonism of H1 receptors blocks histamine-induced phosphoinositide hydrolysis, thereby preventing the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, inhibits the release of intracellular calcium (Ca2+) and subsequent activation of the contractile machinery.
-
Serotonin (5-HT) Receptor Pathways: this compound is a potent antagonist of various 5-HT receptor subtypes. By blocking these receptors, it can inhibit serotonin-induced vasoconstriction and contraction of other smooth muscle tissues.[3][4][5]
-
Muscarinic Acetylcholine Receptor Pathways: As an antagonist of muscarinic receptors, this compound can inhibit acetylcholine-induced smooth muscle contraction, which is particularly relevant in airway and gastrointestinal smooth muscle.[6][7]
The multifaceted antagonism of this compound allows for the comprehensive investigation of these distinct but often interacting signaling pathways in the regulation of smooth muscle tone.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the reported binding affinities (pKi) of this compound for various receptors relevant to smooth muscle contraction. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
| Receptor Subtype | pKi Value |
| Histamine H1 | 10.14 |
| Serotonin 5-HT2A | 10.22 |
| Serotonin 5-HT2B | 10.44 |
| Serotonin 5-HT2C | 8.42 |
| Muscarinic M1 | 8.61 |
| Muscarinic M2 | 9.38 |
Data sourced from commercially available product information.
Experimental Protocols
The following protocols provide a detailed methodology for studying the inhibitory effects of this compound on agonist-induced smooth muscle contraction using an isolated organ bath system. Guinea pig ileum or trachea are commonly used tissues for such studies due to their robust and reproducible contractile responses to various agonists.[2][8][9][10][11][12][13][14]
Protocol 1: Preparation of Isolated Guinea Pig Ileum
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a guinea pig (250-350 g) following approved animal care and use protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully locate and excise a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.
-
Immediately place the excised tissue in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
-
Tissue Preparation:
-
Gently flush the lumen of the ileal segment with Krebs-Henseleit solution to remove any contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Carefully remove the mesentery.
-
Tie silk sutures to both ends of each ileal segment.
-
Protocol 2: Isolated Organ Bath Assay for Functional Inhibition
-
System Setup:
-
Prepare an isolated organ bath system with a jacketed tissue chamber maintained at 37°C.[15]
-
Fill the tissue chamber with Krebs-Henseleit solution and continuously bubble with carbogen (B8564812) (95% O2, 5% CO2).[15]
-
Calibrate the isometric force transducer according to the manufacturer's instructions.
-
-
Tissue Mounting and Equilibration:
-
Mount the prepared ileal segment in the tissue chamber by attaching one suture to a fixed hook and the other to the isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes. During this time, the tissue will undergo stress relaxation, and the baseline tension should be readjusted to 1 gram as needed.[1]
-
-
Assessment of Tissue Viability:
-
After equilibration, induce a contraction by adding a submaximal concentration of an agonist such as acetylcholine (e.g., 1 µM) or histamine (e.g., 1 µM) to the bath.
-
Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
Repeat this process until consistent contractile responses are obtained.
-
-
Dose-Response Curve of Agonist:
-
To determine the potency of the contractile agonist, perform a cumulative concentration-response curve.
-
Start by adding the lowest concentration of the agonist to the bath.
-
Once the response has stabilized, add the next higher concentration without washing out the previous one.
-
Continue this process until a maximal contraction is achieved.
-
-
Inhibition by this compound (Schild Analysis):
-
After obtaining a control agonist dose-response curve, wash the tissue thoroughly until the baseline tension is re-established.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Repeat the cumulative agonist concentration-response curve in the presence of this compound.
-
Wash the tissue extensively and repeat the incubation and agonist curve with increasing concentrations of this compound.
-
The parallel rightward shift of the dose-response curves in the presence of this compound indicates competitive antagonism. The pA2 value, a measure of the antagonist's affinity, can be calculated from a Schild plot.[8]
-
Mandatory Visualizations
Caption: Signaling pathway of agonist-induced smooth muscle contraction and inhibition by this compound.
Caption: Experimental workflow for studying this compound's effect on smooth muscle contraction.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Serotonylation of Vascular Proteins Important to Contraction | PLOS One [journals.plos.org]
- 4. Inhibition of serotonin-induced vascular smooth muscle cell proliferation by sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin induces vasoconstriction of smooth muscle cell-rich neointima through 5-hydroxytryptamine2A receptor in rabbit femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 7. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the histamine receptors in the guinea-pig lung: evidence for relaxant histamine H3 receptors in the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that the histamine sensitivity and responsiveness of guinea-pig isolated trachea are modulated by epithelial prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that the histamine sensitivity and responsiveness of guinea-pig isolated trachea are modulated by epithelial prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological and mechanical characteristics of histamine receptors in smooth muscle cells of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dmt.dk [dmt.dk]
Application Notes and Protocols for Pimethixene Maleate in Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pimethixene Maleate (B1232345), a potent antagonist for a variety of monoamine receptors. This document includes its receptor binding profile, detailed protocols for competitive binding assays, and diagrams of associated signaling pathways to facilitate its use in research and drug development.
Introduction
Pimethixene is an antihistaminic and antiserotonergic compound belonging to the thioxanthene (B1196266) chemical class. It is a potent antagonist of several G protein-coupled receptors (GPCRs), including histamine, serotonin, dopamine (B1211576), and muscarinic receptors. Its broad receptor profile makes it a valuable tool for studying the pharmacology of these receptors and for screening new compounds. Pimethixene Maleate is the maleate salt form of Pimethixene, often used in research due to its stability and solubility.[1][2]
Data Presentation: Receptor Binding Affinity of this compound
This compound exhibits high affinity for a range of receptors. The following table summarizes its binding affinities, presented as pKi values. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Receptor Subtype | pKi Value |
| Serotonin Receptors | |
| 5-HT2A | 10.22[3][4][5] |
| 5-HT2B | 10.44[3][4][5] |
| 5-HT2C | 8.42[3][4][5] |
| 5-HT1A | 7.63[3][4][5] |
| 5-HT6 | 7.30[4][5] |
| 5-HT7 | 7.28[4][5] |
| 5-HT1B | < 5[3][4][5] |
| Histamine Receptors | |
| H1 | 10.14[3][4][5] |
| Dopamine Receptors | |
| D2 | 8.19[3][4][5] |
| D4.4 | 7.54[3][4][5] |
| D1 | 6.37[4][5] |
| Muscarinic Receptors | |
| M1 | 8.61[3][4][5] |
| M2 | 9.38[3][4][5] |
| Adrenergic Receptors | |
| α-1A | 7.61[4][5] |
Experimental Protocols: Competitive Radioligand Binding Assay
This section provides a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for a specific G protein-coupled receptor. This protocol is based on the principles of filtration-based receptor binding assays and should be optimized for each specific receptor and radioligand pair.[6][7][8][9]
Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor.[7][8]
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand for the target receptor (e.g., [³H]Mepyramine for H1 receptors, [³H]Ketanserin for 5-HT2A receptors, [³H]N-Methylscopolamine for muscarinic receptors, [³H]Spiperone for D2 receptors).[6][10][11][12]
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).[6][8]
-
Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled antagonist for the target receptor to determine non-specific binding.[13]
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), presoaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11][14]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
96-well filter plates and vacuum manifold. [14]
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a predetermined protein concentration.[8]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of the unlabeled NSB control compound.
-
Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from NSB wells) from the total binding (counts from total binding wells) and the test compound wells.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[13]
-
Visualizations
Signaling Pathways
This compound acts as an antagonist at several GPCRs that couple to different G protein signaling pathways. The diagrams below illustrate the canonical signaling pathways for the Gq/11 and Gi/o alpha subunits, which are relevant to the receptors with high affinity for this compound.
Caption: Gq/11 Signaling Pathway Antagonism by this compound.
Caption: Gi/o Signaling Pathway Antagonism by this compound.
Experimental Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with Pimethixene Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Pimethixene Maleate in cell culture experiments. This compound is a potent antagonist for a broad range of monoamine receptors, making it a valuable tool for investigating various signaling pathways and cellular processes.
Mechanism of Action
This compound is an antihistaminic and antiserotonergic compound that acts as a potent antagonist at multiple G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT), histamine, dopamine, and muscarinic receptors.[1][2][3] Its high affinity for these receptors allows for the modulation of downstream signaling cascades, influencing a wide array of cellular functions. The primary signaling pathway inhibited by this compound through its action on H1 and 5-HT2A receptors is the Gq/11 pathway.
Caption: Gq/11 Signaling Pathway Inhibition by this compound.
Quantitative Data
The following tables summarize the binding affinities of this compound for various receptors and its inhibitory concentration in a cancer cell line.
Table 1: Binding Affinities (pKi) of this compound [1][2][3]
| Receptor Target | pKi Value |
| 5-HT2B | 10.44 |
| 5-HT2A | 10.22 |
| Histamine H1 | 10.14 |
| Muscarinic M2 | 9.38 |
| Muscarinic M1 | 8.61 |
| 5-HT2C | 8.42 |
| Dopamine D2 | 8.19 |
| 5-HT1A | 7.63 |
| Dopamine D4.4 | 7.54 |
| 5-HT6 | 7.30 |
| 5-HT7 | 7.28 |
| Adrenergic α-1A | 7.61 |
| Dopamine D1 | 6.37 |
| 5-HT1B | < 5 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound [1]
| Cell Line | Assay | Incubation Time | IC50 |
| Pancreatic Cancer Cell Lines | MTT Assay | 4 days | Up to 5 mM |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell proliferation, apoptosis, and cell cycle.
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol is adapted from a method used to determine the IC50 of this compound in pancreatic cancer cell lines.[1]
Caption: Experimental Workflow for MTT-based Cell Proliferation Assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: On day 0, seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Drug Preparation: On day 1, prepare a series of 10-fold dilutions of this compound in culture medium. A wide concentration range (e.g., 10 pM to 5 mM) is recommended for initial experiments.[1]
-
Treatment: Add the diluted this compound to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4 days).[1]
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Caption: Experimental Workflow for Apoptosis Assay.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Determining the Anticancer Potential of Pimethixene Maleate: An Application Note and Protocol for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The repurposing of existing drugs for oncological indications is a promising strategy to accelerate the development of new cancer therapies. Pimethixene (B1207551) maleate (B1232345) is a first-generation antihistamine with a broad pharmacological profile, acting as a potent antagonist at several G-protein coupled receptors, including histamine (B1213489) H1, various serotonin (B10506) (5-HT) subtypes, dopamine (B1211576) D2, and muscarinic M1 and M2 receptors.[1][2] Many of these receptors and their downstream signaling pathways have been implicated in the pathophysiology of cancer, playing roles in cell proliferation, migration, and survival. The potential anticancer effects of other H1 antihistamines, such as meclizine, which has been shown to induce apoptosis and cell-cycle arrest in colon cancer cells, further support the investigation of pimethixene maleate in this context.[2]
The IC50 value is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%.[3] Establishing the IC50 of this compound in a panel of cancer cell lines is a fundamental first step in assessing its potential as a therapeutic candidate.
Quantitative Data Summary
As of the latest literature review, specific IC50 values for this compound in cancer cell lines have not been published. The following table is provided as a template for researchers to populate with experimentally determined data.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined |
| e.g., PC-3 | Prostate Carcinoma | Data to be determined |
| e.g., HT-29 | Colorectal Adenocarcinoma | Data to be determined |
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their respective complete media until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer) to determine the cell concentration.
-
Dilute the cell suspension to the optimal seeding density (to be determined for each cell line, typically 5,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (cells with DMSO) and blank (medium only).
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment to narrow down the approximate IC50.
-
Also, prepare a vehicle control containing the highest concentration of DMSO used in the drug dilutions.
-
After the 24-hour incubation of the cell plate, carefully remove the medium from each well.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Add 100 µL of the vehicle control medium to the control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination using the MTT assay.
Hypothetical Signaling Pathway of this compound in Cancer Cells
Caption: Potential signaling pathways affected by this compound.
References
Troubleshooting & Optimization
Pimethixene Maleate Stability and Degradation Product Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pimethixene (B1207551) maleate (B1232345) and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Pimethixene Maleate?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -20°C for shorter periods, but it is recommended to prepare fresh solutions for optimal results.[1] For in-vivo experiments, it is advised to prepare the working solution fresh on the same day of use.[2]
Q2: What are the typical stress conditions used in forced degradation studies of this compound?
Forced degradation studies are crucial to understanding the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[3][4] Typical stress conditions include exposure to acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products formed are relevant and can be reliably detected.[5]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for the quantitative analysis of this compound and its impurities.[4][6][7] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][9]
Troubleshooting Guides
Problem 1: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Pimethixene is a basic compound. Ensure the mobile phase pH is adjusted to a suitable range (e.g., pH 3-4 or pH 7-8) to ensure good peak shape. The use of buffers like phosphate (B84403) or acetate (B1210297) is recommended.
-
-
Possible Cause: Column degradation.
-
Solution: Use a guard column to protect the analytical column. If peak shape does not improve, replace the analytical column.
-
-
Possible Cause: Incompatible injection solvent.
-
Solution: The injection solvent should be of similar or weaker elution strength than the mobile phase. Dissolving the sample in the mobile phase is ideal.
-
Problem 2: No degradation is observed under stress conditions.
-
Possible Cause: Stress conditions are too mild.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For example, if no degradation is seen with 0.1 M HCl at 60°C for 24 hours, consider increasing the temperature to 80°C or using 1 M HCl.[8]
-
-
Possible Cause: this compound is highly stable under the tested conditions.
-
Solution: While possible, it is important to ensure a range of aggressive conditions have been tested before concluding high stability. Document the conditions tested and provide a rationale for the lack of degradation.
-
Problem 3: Excessive degradation (>50%) is observed, making it difficult to identify primary degradants.
-
Possible Cause: Stress conditions are too harsh.
-
Solution: Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve a target degradation of 5-20%.[5] This allows for the observation of primary degradation products without the complication of secondary and tertiary degradants.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 80°C for 48 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 80°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 80°C for 72 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide. Keep at room temperature for 24 hours.[5]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm
-
Column Temperature: 30°C
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1 M HCl | 48 hours | 80°C | 18.5 | 3 |
| Base Hydrolysis | 1 M NaOH | 24 hours | 80°C | 25.2 | 2 |
| Neutral Hydrolysis | Water | 72 hours | 80°C | 5.1 | 1 |
| Oxidation | 6% H₂O₂ | 24 hours | Room Temp | 15.8 | 2 |
| Photolysis | UV & Fluorescent Light | 7 days | Room Temp | 8.3 | 1 |
| Thermal | Dry Heat | 48 hours | 105°C | 3.7 | 1 |
Table 2: Retention Times of Pimethixene and its Degradation Products
| Compound | Retention Time (min) |
| Degradation Product 1 (DP1) | 4.2 |
| Degradation Product 2 (DP2) | 7.8 |
| Degradation Product 3 (DP3) | 11.5 |
| Pimethixene | 15.3 |
| Degradation Product 4 (DP4) | 18.9 |
| Degradation Product 5 (DP5) | 22.1 |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. pharmtech.com [pharmtech.com]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding Pimethixene Maleate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Pimethixene Maleate in cell culture experiments and avoiding common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is an antihistamine and antiserotonergic compound. It acts as a potent antagonist to a wide range of monoamine receptors, including serotonin (B10506) (5-HT), histamine, dopamine, and muscarinic receptors.[1][2][3][4][5] Its multi-target nature makes it a subject of interest in various research fields.[6]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: this compound is soluble in organic solvents like DMSO but is insoluble in water.[2][3] Cell culture media are aqueous-based. When a concentrated DMSO stock of this compound is added to the medium, the DMSO is diluted, and the hydrophobic drug "crashes out" or precipitates from the solution.[7][8]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: The recommended solvent for this compound is DMSO.[1][2][3] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common challenge that can significantly impact experimental outcomes. The following guide provides systematic steps to troubleshoot and prevent this issue.
Issue: Immediate Precipitation Upon Addition to Media
Cause: Rapid dilution of the DMSO stock in the aqueous culture medium, leading to a supersaturated solution and subsequent precipitation of the hydrophobic this compound.
Solutions:
-
Optimize Final DMSO Concentration:
-
Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.[7]
-
However, for poorly soluble compounds like this compound, a slightly higher but still tolerated DMSO concentration might be necessary to maintain solubility.[7]
-
Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
-
-
Step-wise Dilution:
-
Enhance Mixing:
-
Temperature Considerations:
Issue: Delayed Precipitation (crystals forming in the incubator)
Cause: Changes in temperature, pH, or evaporation during incubation can lead to the compound coming out of solution over time.
Solutions:
-
Maintain Stable Temperature:
-
Ensure pH Stability:
-
Use a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH throughout the experiment.[7]
-
-
Prevent Evaporation:
-
Ensure proper humidification in the incubator.
-
Seal culture plates with parafilm for long-term experiments to minimize evaporation, which can concentrate the drug and lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol outlines the steps for preparing a working solution of this compound for cell culture experiments, minimizing the risk of precipitation.
-
Prepare a Concentrated Stock Solution:
-
Pre-warm Culture Medium:
-
Warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
-
Perform Serial Dilutions:
-
Create a series of intermediate dilutions of the 10 mM stock solution in pre-warmed complete medium. For example, to achieve a final concentration of 10 µM in a final volume of 10 mL:
-
Add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium to make a 10 µM intermediate solution.
-
Add the desired volume of this intermediate solution to your culture plate.
-
-
-
Mixing:
-
When adding the drug solution to the wells of a culture plate, add it dropwise while gently agitating the plate to ensure even distribution.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 82 mg/mL (200.24 mM)[2][3][5] to 100 mg/mL (244.20 mM)[1][9] |
| Ethanol | 7 mg/mL[2] |
| Water | Insoluble[2][3] |
Visualizations
Signaling Pathways of this compound
This compound is a broad-spectrum antagonist for several G-protein coupled receptors (GPCRs). The diagram below illustrates its inhibitory action on these signaling pathways.
Caption: Antagonistic action of this compound on various GPCRs.
Experimental Workflow for Avoiding Precipitation
The following workflow provides a logical sequence of steps to minimize this compound precipitation in cell culture.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. What is Pimethixene used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. molnova.com [molnova.com]
Technical Support Center: Pimethixene Maleate and Fluorescent Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Pimethixene Maleate with fluorescent assay readings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
Q2: My fluorescent assay signal changes unexpectedly when this compound is present. What could be the cause?
A2: An unexpected change in your fluorescent signal upon the addition of this compound could be due to its intended biological effect or an artifact caused by assay interference. Small molecules can interfere with fluorescence-based assays in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false positive or an artificially high signal.[8][9]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your reporter, leading to a false negative or an artificially low signal.[8][10]
It is crucial to perform control experiments to differentiate between a true biological effect and assay interference.[9][10]
Q3: How can I determine if this compound is causing autofluorescence in my assay?
A3: To check for autofluorescence, you should run a "compound only" control. This involves preparing a sample containing this compound in your assay buffer at the same concentration used in your experiment, but without the fluorescent reporter or other biological components. Measure the fluorescence of this sample using the same instrument settings as your main experiment. A significant signal from this control indicates that this compound is autofluorescent under your experimental conditions.[9][11]
Q4: What should I do if my fluorescent signal is lower than expected in the presence of this compound?
A4: A lower-than-expected signal may indicate fluorescence quenching. To investigate this, you can perform a quenching control experiment. Prepare a sample with your fluorophore at a known concentration and measure its fluorescence. Then, add this compound at the experimental concentration and measure the fluorescence again. A significant decrease in the signal suggests quenching.[11]
Q5: Are there general strategies to mitigate interference from compounds in fluorescent assays?
A5: Yes, several strategies can be employed to minimize compound interference:
-
Use Red-Shifted Fluorophores: Interference from autofluorescent compounds is often more pronounced at lower wavelengths.[12][13] Switching to fluorophores that excite and emit at longer wavelengths (in the red or far-red region of the spectrum) can often reduce interference.[8]
-
Optimize Filter Sets: If spectral overlap between your fluorophore and the interfering compound is the issue, using narrower bandpass filters for excitation and emission can help to specifically isolate your fluorophore's signal.[11]
-
Perform a "Pre-read": Measuring the absorbance of your compounds at the excitation and emission wavelengths of your fluorophore can help identify potential for the inner filter effect.[10]
-
Utilize Orthogonal Assays: To confirm that the observed effect of this compound is biological and not an artifact, it is best practice to use an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free technology).[9][10]
Troubleshooting Guides
Problem 1: Increased Fluorescence Signal
An unexpected increase in fluorescence signal in the presence of this compound suggests potential autofluorescence.
Troubleshooting Workflow for Autofluorescence
Caption: Troubleshooting workflow for suspected autofluorescence.
Problem 2: Decreased Fluorescence Signal
A decrease in fluorescence signal in the presence of this compound may indicate fluorescence quenching.
Troubleshooting Workflow for Fluorescence Quenching
Caption: Troubleshooting workflow for suspected fluorescence quenching.
Experimental Protocols
Protocol 1: Autofluorescence Assessment of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
Add the dilutions to the wells of a microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound.
Data Presentation:
| This compound Concentration | Raw Fluorescence Units (RFU) | Background Subtracted RFU |
| Blank (Buffer Only) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Protocol 2: Orthogonal Assay Confirmation
Objective: To confirm the biological activity of this compound using a non-fluorescence-based method.
Methodology:
-
Select an appropriate orthogonal assay that measures a relevant biological endpoint without relying on fluorescence detection (e.g., an absorbance-based enzymatic assay, a bioluminescent reporter assay, or a label-free detection method).
-
Perform the orthogonal assay using the same concentrations of this compound and the same experimental conditions (e.g., incubation time, temperature) as your primary fluorescent assay.
-
Compare the results from the orthogonal assay to your fluorescence-based data.
Data Presentation:
| This compound Concentration | % Inhibition (Fluorescent Assay) | % Inhibition (Orthogonal Assay) |
| Control | 0 | 0 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Interpretation: If the results from both assays are consistent (e.g., a similar dose-dependent inhibition), it provides stronger evidence that the observed effect is biological and not an artifact of fluorescence interference.[9]
Decision Logic for Investigating Assay Interference
Caption: Decision logic for investigating assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Pimethixene Maleate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the off-target effects of Pimethixene Maleate in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target effects?
A1: this compound is an antihistamine and antiserotonergic compound.[1][2][3] While it may be used for its activity at a specific target, it is a highly potent antagonist of a broad range of monoamine receptors.[1][2][3] This polypharmacology is the primary source of its off-target effects. Key off-targets include various serotonin (B10506) (5-HT), histamine (B1213489) (H), dopamine (B1211576) (D), and muscarinic (M) receptors.[1][2][3]
Q2: How can I quantify the potential for off-target effects in my experiments?
A2: The binding affinity of this compound to its various targets is a key indicator of its potential for off-target effects. The pKi value, which is the negative logarithm of the inhibition constant (Ki), is a common measure of binding affinity. A higher pKi value indicates a stronger binding affinity. The table below summarizes the known pKi values for this compound at its primary on- and off-targets.
Data Presentation: this compound Receptor Binding Affinity
| Receptor Family | Receptor Subtype | pKi Value |
| Serotonin | 5-HT2B | 10.44[1][4] |
| Serotonin | 5-HT2A | 10.22[1][4] |
| Histamine | H1 | 10.14[1][4] |
| Muscarinic | M2 | 9.38[1][4] |
| Muscarinic | M1 | 8.61[1][4] |
| Serotonin | 5-HT2C | 8.42[1][4] |
| Dopamine | D2 | 8.19[1][4] |
| Serotonin | 5-HT1A | 7.63[1][4] |
| Adrenergic | α-1A | 7.61[1] |
| Dopamine | D4.4 | 7.54[1] |
| Serotonin | 5-HT6 | 7.30[1] |
| Serotonin | 5-HT7 | 7.28[1] |
| Dopamine | D1 | 6.37[1] |
| Serotonin | 5-HT1B | < 5[1] |
Q3: What are the general strategies to mitigate off-target effects of this compound?
A3: Several strategies can be employed to minimize and control for off-target effects:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.
-
Use of Control Compounds: Include structurally related but inactive compounds to ensure the observed phenotype is not due to the chemical scaffold.
-
Orthogonal Approaches: Confirm findings using non-pharmacological methods, such as genetic knockdown (siRNA, shRNA, or CRISPR/Cas9) of the intended target.
-
Validate with Selective Ligands: Use highly selective agonists or antagonists for the suspected off-target receptors to see if they can replicate or block the observed effect.
-
Use of Knockout Cell Lines: If available, utilize cell lines that lack the expression of the primary target or a suspected off-target receptor to dissect the contribution of each to the observed phenotype.
Troubleshooting Guides
Scenario 1: Unexpected changes in cell signaling pathways.
-
Issue: You are using this compound to antagonize a specific 5-HT receptor, but you observe unexpected changes in intracellular calcium levels or cAMP production.
-
Possible Cause: this compound has high affinity for H1, M1, and 5-HT2A/2C receptors, which are coupled to Gq proteins and stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. It also potently antagonizes D2 and M2 receptors, which are coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in cAMP.
-
Troubleshooting Steps:
-
Review Off-Target Receptor Expression: Check the expression profile of your cell line for the presence of H1, M1, 5-HT2A/2C, D2, and M2 receptors.
-
Use Selective Antagonists: Co-treat your cells with this compound and a highly selective antagonist for the suspected off-target receptor (e.g., a selective H1 antagonist if you suspect histamine receptor involvement). If the unexpected signaling event is blocked, it confirms the off-target effect.
-
Directly Measure Off-Target Activity: Perform a functional assay, such as a calcium flux assay or a cAMP assay, to directly measure the antagonist activity of this compound at the suspected off-target receptors in your experimental system.
-
Scenario 2: Discrepancies between pharmacological and genetic approaches.
-
Issue: Knockdown of your target protein of interest produces a different phenotype than treatment with this compound.
-
Possible Cause: This strongly suggests that the phenotype observed with this compound is due to its off-target effects.
-
Troubleshooting Steps:
-
Systematic Off-Target Evaluation: Based on the pKi table, identify the most likely off-targets.
-
Pharmacological Rescue/Phenocopy:
-
Rescue: Can you reverse the off-target phenotype by co-administering a selective agonist for the off-target receptor?
-
Phenocopy: Can you reproduce the off-target phenotype by using a selective antagonist for the suspected off-target receptor?
-
-
Utilize Knockout Cell Lines: If available, test this compound in cell lines where the suspected off-target receptors have been knocked out. The disappearance of the phenotype in the knockout line would confirm the off-target effect.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki at Off-Target Receptors
-
Objective: To quantify the binding affinity (Ki) of this compound for a suspected off-target receptor (e.g., Histamine H1 receptor).
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the receptor of interest (e.g., [³H]-pyrilamine for the H1 receptor) at a concentration near its Kd.
-
A range of concentrations of this compound.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Calculate the IC50 value and then convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Functional Assay to Measure Antagonism of Gq-Coupled Off-Targets
-
Objective: To assess the functional antagonist activity of this compound at Gq-coupled off-target receptors (e.g., 5-HT2A, H1, M1).
-
Methodology:
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and incubate.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).
-
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader equipped with an injector.
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50 value.
-
Protocol 3: cAMP Functional Assay to Measure Antagonism of Gi/o-Coupled Off-Targets
-
Objective: To assess the functional antagonist activity of this compound at Gi/o-coupled off-target receptors (e.g., D2, M2).
-
Methodology:
-
Cell Culture: Plate cells expressing the Gi/o-coupled receptor of interest.
-
Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Addition:
-
Add a known agonist for the receptor to inhibit cAMP production.
-
In separate wells, pre-incubate with varying concentrations of this compound before adding the agonist.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Gq-coupled receptor signaling pathway antagonized by this compound.
Caption: Gi-coupled receptor signaling pathway antagonized by this compound.
Caption: Experimental workflow for validating off-target effects of this compound.
References
Pimethixene Maleate cross-reactivity with unintended receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding Pimethixene maleate (B1232345), focusing on its cross-reactivity with unintended receptors. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our in vitro model after treatment with Pimethixene maleate, even at concentrations where the histamine (B1213489) H1 receptor should be fully antagonized. What could be the cause?
A1: this compound is known to be a highly potent antagonist of the histamine H1 receptor, but it also exhibits high affinity for a broad range of other monoamine receptors. These off-target interactions are a likely source of the unexpected effects you are observing. This compound is a potent antagonist of several serotonin (B10506) (5-HT), dopamine (B1211576), and muscarinic receptor subtypes.[1][2] The affinity for some of these unintended targets is comparable to or even higher than its affinity for the histamine H1 receptor. We recommend reviewing the receptor binding profile of this compound to determine if your experimental model expresses any of these off-target receptors.
Q2: How does the affinity of this compound for its intended target (Histamine H1) compare to its affinity for off-target receptors?
A2: this compound has a very high affinity for the histamine H1 receptor, with a reported pKi of 10.14.[1][2] However, it also shows potent antagonism at several other receptors, most notably the 5-HT2A and 5-HT2B receptors, with pKi values of 10.22 and 10.44, respectively.[1][2] Its affinity for muscarinic M2 receptors is also very high (pKi 9.38).[1][2] This indicates that at concentrations effective for H1 antagonism, significant engagement of these other receptors is highly probable. For a detailed comparison, please refer to the data summary table below.
Q3: What are the potential downstream signaling consequences of these off-target interactions?
A3: The off-target receptors engaged by this compound are primarily G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades. For instance:
-
5-HT2A receptors are coupled to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC).[3]
-
Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][[“]]
-
Muscarinic M2 receptors also couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP.[6][7]
-
Adrenergic α-1A receptors are coupled to Gq proteins, activating PLC and leading to an increase in intracellular calcium.[8]
Antagonism of these receptors by this compound would block these downstream events. For a visual representation of these pathways, please see the signaling pathway diagrams below.
Troubleshooting Guide
Issue: Unexplained changes in intracellular calcium levels in cells treated with this compound.
-
Possible Cause: this compound is a potent antagonist of 5-HT2A and adrenergic α-1A receptors, both of which are coupled to the Gq signaling pathway that modulates intracellular calcium.[3][8] If your cell line expresses these receptors, the observed effects on calcium signaling may be due to the blockade of tonic or agonist-induced activation of these pathways.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Confirm whether your cell line expresses 5-HT2A or adrenergic α-1A receptors using techniques like qPCR or western blotting.
-
Selective Antagonists: Use more selective antagonists for the 5-HT2A and α-1A receptors as controls to see if they replicate the effects of this compound.
-
Dose-Response Curve: Perform a dose-response experiment with this compound while monitoring intracellular calcium. The potency of this compound in altering calcium levels can be compared to its known Ki values for these receptors.
-
Issue: Unexpected decrease in cAMP levels in our experimental system.
-
Possible Cause: this compound is a potent antagonist of dopamine D2 and muscarinic M2 receptors, both of which are coupled to the Gi signaling pathway that inhibits adenylyl cyclase and reduces cAMP production.[4][6][7]
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Verify the expression of D2 and M2 receptors in your experimental system.
-
Use of Selective Antagonists: Employ selective D2 and M2 antagonists to determine if they produce similar effects on cAMP levels.
-
Forskolin (B1673556) Stimulation: Stimulate adenylyl cyclase with forskolin and assess the ability of this compound to antagonize this effect in the presence of D2 or M2 agonists.
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | pKi | Receptor Family | Primary Signaling Pathway |
| Intended Target | |||
| Histamine H1 | 10.14[1][2] | Histamine | Gq/11 |
| Unintended Targets | |||
| 5-HT2B | 10.44[1][2] | Serotonin | Gq/11 |
| 5-HT2A | 10.22[1][2] | Serotonin | Gq/11 |
| Muscarinic M2 | 9.38[1][2] | Muscarinic Acetylcholine (B1216132) | Gi/o |
| Muscarinic M1 | 8.61[1][2] | Muscarinic Acetylcholine | Gq/11 |
| 5-HT2C | 8.42[1][2] | Serotonin | Gq/11 |
| Dopamine D2 | 8.19[1][2] | Dopamine | Gi/o |
| 5-HT1A | 7.63[1] | Serotonin | Gi/o |
| Adrenergic α-1A | 7.61[2] | Adrenergic | Gq/11 |
| Dopamine D4.4 | 7.54[1] | Dopamine | Gi/o |
| 5-HT6 | 7.30[2] | Serotonin | Gs |
| 5-HT7 | 7.28[2] | Serotonin | Gs |
| Dopamine D1 | 6.37[2] | Dopamine | Gs |
| 5-HT1B | < 5[2] | Serotonin | Gi/o |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Key Experiment: Determination of Receptor Binding Affinity (Ki) using a Radioligand Competition Binding Assay
This protocol provides a general methodology for determining the binding affinity of a test compound like this compound for a specific G protein-coupled receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a receptor of interest by measuring its ability to compete with a specific radioligand.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
Radioligand specific for the receptor of interest (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand for the same receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10^-12 M to 10^-5 M).
-
Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.
-
Prepare the cell membrane suspension in assay buffer to a final protein concentration that gives an adequate signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competition Binding: Assay buffer, radioligand, cell membranes, and the corresponding dilution of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for each receptor-ligand pair.
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Signaling pathways for Gq and Gi coupled receptors antagonized by this compound.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Addressing variability in Pimethixene Maleate in vivo study results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in in vivo study results for Pimethixene Maleate. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Pimethixene is a first-generation antihistamine and anticholinergic agent belonging to the thioxanthene (B1196266) chemical class.[1] Its primary mechanism of action involves the potent antagonism of a broad range of monoamine receptors, including histamine (B1213489) H1, serotonin (B10506) (5-HT), dopamine (B1211576) (D2), and muscarinic (M1, M2) receptors.[2] This multifaceted receptor-binding profile contributes to its therapeutic effects in conditions like allergies, migraines, and respiratory disorders, but also to its potential side effects.[3][4]
Q2: What are the known side effects and contraindications of this compound?
Common side effects are primarily linked to its anticholinergic properties and include drowsiness, dry mouth, blurred vision, constipation, and urinary retention.[3][4] Pimethixene is contraindicated in individuals with known hypersensitivity to the drug, narrow-angle glaucoma, prostatic hypertrophy, or bladder neck obstruction.[3] Caution is advised when administering it to elderly patients due to increased susceptibility to sedative and anticholinergic effects.[3]
Q3: What are the potential drug interactions with this compound?
Concurrent use of central nervous system depressants (e.g., benzodiazepines, opioids, alcohol) can potentiate the sedative effects of Pimethixene.[3] Co-administration with other anticholinergic drugs may exacerbate side effects like dry mouth and constipation.[3] Importantly, medications that inhibit the cytochrome P450 enzyme CYP2D6 may alter the metabolism of Pimethixene, leading to increased plasma concentrations and a higher risk of adverse events.[3]
Q4: Why is there significant variability in in vivo studies with first-generation antihistamines like this compound?
High inter-individual variability is a known characteristic of first-generation antihistamines.[5][6] This variability can stem from several factors, including:
-
Genetic Polymorphisms: Variations in metabolic enzymes, particularly CYP2D6, can lead to significant differences in drug clearance among subjects.[7][8][9]
-
First-Pass Metabolism: Extensive metabolism in the liver after oral administration can result in low and variable bioavailability.[10]
-
Subject-Specific Factors: Age, sex, disease state, and diet can all influence drug absorption, distribution, metabolism, and excretion (ADME).[11]
-
Formulation and Administration: The formulation of the drug and the technique of administration can impact its dissolution and absorption.[12][13][14][15]
Section 2: Troubleshooting Guides for In Vivo Study Variability
This section provides a structured approach to identifying and mitigating common sources of variability in this compound in vivo experiments.
Issue 1: High Inter-Individual Variability in Pharmacokinetic (PK) Parameters (e.g., AUC, Cmax)
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphism in Metabolic Enzymes (e.g., CYP2D6) | - If feasible, genotype study subjects for common CYP2D6 polymorphisms to stratify the data. - Use a larger sample size to ensure statistical power can account for genetic variability. |
| Variable Oral Bioavailability due to First-Pass Metabolism | - Consider using a different route of administration (e.g., intravenous) in a subset of animals to determine absolute bioavailability and bypass first-pass effects. - Standardize food intake and fasting times before dosing, as food can affect drug absorption.[15] |
| Inconsistent Drug Formulation | - Ensure the drug formulation is homogenous and stable. For suspensions, verify uniform particle size. - Perform quality control on each new batch of the formulation. |
| Inaccurate Dosing or Sample Collection | - Implement rigorous training for all personnel on dosing and blood sampling techniques. - Use automated liquid handlers for dose preparation to minimize human error. - Record the exact time of dosing and sample collection for each animal. |
Issue 2: Inconsistent or Unexpected Pharmacodynamic (PD) Effects
| Potential Cause | Troubleshooting Steps |
| Variability in Animal Model | - Ensure all animals are of the same strain, age, and sex. - Acclimatize animals to the experimental environment and procedures to reduce stress-induced physiological changes.[16] |
| Desensitization or Tachyphylaxis | - If conducting repeated dosing studies, investigate the potential for receptor desensitization. - Include appropriate washout periods between treatments in crossover study designs. |
| Off-Target Effects | - Pimethixene's broad receptor profile can lead to complex pharmacological effects. - Consider using more specific antagonists for other receptors (e.g., serotonin, dopamine) as controls to dissect the observed effects. |
| Assay Variability | - Validate all PD assays for robustness and reproducibility. - Include positive and negative controls in every experiment. - Blind the personnel performing the PD measurements to the treatment groups. |
Section 3: Data Presentation
Due to the limited availability of specific pharmacokinetic data for this compound, the following tables present data from analogous first-generation antihistamines, promethazine (B1679618) and chlorpheniramine (B86927), to illustrate the potential range of variability.
Table 1: Comparative Pharmacokinetic Variability of First-Generation Antihistamines (Human Studies)
| Parameter | Promethazine | Chlorpheniramine | Potential Implications for this compound |
| Oral Bioavailability | Highly variable, approximately 25% due to extensive first-pass metabolism.[10] | 25-50%, also subject to significant first-pass metabolism.[6] | Similar extensive first-pass metabolism and high variability in bioavailability can be expected. |
| Inter-individual variability in Clearance (CL/F) | 60.3% (oral) | Wide interindividual variations reported.[5] | High variability in clearance is likely, influenced by genetic factors (CYP2D6). |
| Range of Individual Relative Bioavailability | 4% to 343% | Not explicitly reported, but high variability is noted. | A very wide range of systemic exposure is possible among individuals. |
| Elimination Half-life (t½) | 16-19 hours | Approximately 20 hours in adults.[5] | A similarly long half-life may be anticipated. |
Data is compiled from studies on promethazine and chlorpheniramine and is intended to be illustrative of the potential variability for this compound.
Section 4: Experimental Protocols
Protocol 1: Histamine-Induced Paw Edema in Rats (Pharmacodynamic Assay)
This model is used to evaluate the in vivo antihistaminic efficacy of this compound by measuring its ability to inhibit histamine-induced inflammation.[17][18][19]
-
Animals: Male Wistar rats (200-250 g) are used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.
-
Grouping:
-
Group I: Vehicle control (e.g., 0.9% saline)
-
Group II: this compound (various doses, e.g., 1, 5, 10 mg/kg, administered orally)
-
Group III: Positive control (e.g., another known antihistamine like chlorpheniramine, 10 mg/kg, orally)
-
-
Procedure: a. Administer the vehicle, this compound, or positive control by oral gavage. b. After a set pretreatment time (e.g., 60 minutes), inject 100 µL of 0.1% histamine solution subcutaneously into the sub-plantar region of the right hind paw.[17] c. Measure the paw volume using a plethysmometer immediately before the histamine injection and at regular intervals (e.g., 30, 60, 120, 180 minutes) after.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Protocol 2: Ovalbumin-Induced Passive Cutaneous Anaphylaxis (PCA) in Mice (Pharmacodynamic Assay)
This model assesses the ability of this compound to inhibit an IgE-mediated allergic reaction.[20][21][22][23][24]
-
Animals: Male BALB/c mice (8-10 weeks old) are used for sensitization, and Sprague Dawley rats can be used for the anaphylaxis assay.
-
Sensitization (in mice): a. Inject mice intraperitoneally with an ovalbumin (OVA)/Alum mixture once a week for three weeks.[20] b. Two weeks after the final injection, collect serum containing anti-OVA IgE.
-
PCA Procedure (in rats): a. Inject serial dilutions of the anti-OVA serum from the sensitized mice intradermally into the shaved dorsal skin of rats.[21] b. 24 hours later, administer the vehicle or this compound orally. c. After the pretreatment period (e.g., 60 minutes), intravenously inject a mixture of OVA and Evans blue dye. d. After 30 minutes, euthanize the animals and dissect the skin at the injection sites.
-
Data Analysis: Extract the Evans blue dye from the skin samples and quantify it spectrophotometrically. Calculate the percentage inhibition of the allergic reaction in the this compound-treated groups compared to the vehicle control.
Section 5: Mandatory Visualizations
Diagram 1: Simplified Signaling Pathway of Histamine H1 Receptor and this compound Action
Caption: this compound acts as an antagonist at the Histamine H1 receptor, blocking downstream signaling.
Diagram 2: Experimental Workflow for Investigating PK Variability
Caption: A systematic workflow to troubleshoot high variability in pharmacokinetic studies.
Diagram 3: Logical Relationship of Factors Contributing to In Vivo Variability
Caption: Key factors contributing to the variability observed in in vivo studies.
References
- 1. Pimethixene - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Pimethixene used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Relevant Pharmacokinetics, Bioavailability, And Bioequivalence Studies On Chlorpheniramine Maleate (Various Species): A Review [frontiersin.org]
- 7. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gene2rx.com [gene2rx.com]
- 10. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]
- 11. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Crocin alleviates the local paw edema induced by histamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histamine-induced rat paw edema: Significance and symbolism [wisdomlib.org]
- 20. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of Serum Ovalbumin-specific Immunoglobulin E Titre via in vivo Passive Cutaneous Anaphylaxis Assay [bio-protocol.org]
- 22. Quantification of Serum Ovalbumin-specific Immunoglobulin E Titre via in vivo Passive Cutaneous Anaphylaxis Assay [en.bio-protocol.org]
- 23. Engineered ovalbumin-expressing regulatory T cells protect against anaphylaxis in ovalbumin-sensitized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Best practices for handling and storing Pimethixene Maleate powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Pimethixene Maleate (B1232345) powder. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Pimethixene Maleate and what are its primary uses in research?
This compound is an antihistamine and antiserotonergic compound that acts as an antimigraine agent.[1] In a research context, it is known as a highly potent antagonist of a broad range of monoamine receptors, including serotonin (B10506) (5-HT), histamine, dopamine, and muscarinic receptors.[1][2][3][4] Its high affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) makes it a valuable tool for studying serotonergic signaling pathways.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound powder?
This compound powder should be stored in a dry, dark environment.[4] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO, with a solubility of up to 82 mg/mL.[3][4] It is insoluble in water.[3][4] When preparing stock solutions, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[3][6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes for storage.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] Always store solutions in tightly sealed containers to protect from moisture.[1]
Troubleshooting Guide
Issue 1: this compound powder will not fully dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent Quality. The DMSO used may have absorbed moisture, which reduces the solubility of this compound.[3][6]
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution.
-
-
Possible Cause 2: Supersaturated Solution. You may be attempting to dissolve the powder at a concentration higher than its solubility limit.
Issue 2: Precipitation is observed in the stock solution after storage.
-
Possible Cause 1: Improper Storage. The stock solution may have been stored at an inappropriate temperature or for an extended period.
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can lead to precipitation and degradation of the compound.[1]
-
Solution: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound. Improper handling or storage of the powder or stock solutions can lead to degradation of the compound, affecting its biological activity.
-
Possible Cause 2: Degradation of the Maleate Moiety. Studies on other maleate salt compounds have shown that the maleate moiety can degrade in aqueous solutions over time.[8][9]
-
Solution: For aqueous-based assays, prepare solutions fresh and use them promptly. Be aware that the stability of the maleate portion may differ from the active Pimethixene molecule.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Powder Storage | ||
| -20°C | Up to 3 years | [5] |
| 4°C | Up to 2 years | [5] |
| Stock Solution Storage (in solvent) | ||
| -80°C | Up to 6 months | [1][5] |
| -20°C | Up to 1 month | [1][5] |
| Solubility | ||
| DMSO | 82 mg/mL | [3][4] |
| Water | Insoluble | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, appropriate personal protective equipment (PPE), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 409.5 g/mol . To prepare a 10 mM stock solution, you will need 4.095 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Wear appropriate PPE, including gloves and safety glasses.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1][7] The following is an example protocol for an oral administration formulation:
-
Materials: this compound stock solution in DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a 1 mL working solution):
-
Start with a prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
Mix the final solution until it is homogeneous. Use immediately.
-
Visualizations
Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing experimental artifacts with Pimethixene Maleate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pimethixene Maleate (B1232345).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Pimethixene Maleate, presented in a question-and-answer format.
Question: I am observing unexpected off-target effects in my cell-based assay. How can I determine if this compound is the cause?
Answer: this compound is a multi-target antagonist, which can lead to off-target effects. To investigate this, consider the following:
-
Review the Target Profile: this compound has high affinity for a range of serotonin (B10506), histamine (B1213489), dopamine (B1211576), and muscarinic receptors.[1][2][3][4] Compare the known targets of this compound with the potential off-target pathways in your experimental system.
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Dose-Response Curve: Perform a dose-response experiment. If the unexpected effects are dose-dependent and correlate with the concentration of this compound, it is likely the cause.
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Use of More Selective Antagonists: As a control, use more selective antagonists for the intended target to see if the unexpected effects persist.
-
Rescue Experiments: If possible, perform a rescue experiment by co-administering an agonist for the suspected off-target receptor to see if the unexpected effect is reversed.
Question: My this compound solution appears to have precipitated after preparation or storage. What should I do?
Answer: Precipitation can be a common issue. Here are some steps to troubleshoot:
-
Verify Solvent and Solubility: this compound has specific solubility limits in different solvents. For example, its solubility is approximately 82 mg/mL in fresh DMSO.[2] Ensure you are using a suitable solvent and have not exceeded the solubility limit. Moisture-absorbing DMSO can reduce solubility, so use fresh, anhydrous DMSO.[2][5]
-
Storage Conditions: Stock solutions should be stored correctly to avoid degradation and precipitation. It is recommended to store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles.[1][6]
-
pH of the Medium: The maleate salt of a compound can be sensitive to pH. The conversion of the salt to its less soluble free base can occur at a higher pH.[7] Check the pH of your experimental medium and consider if it might be causing precipitation.
-
Dissolution Assistance: If precipitation occurs during preparation, gentle warming and/or sonication can help to dissolve the compound.[1][6] For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[1][6]
Question: I am seeing inconsistent results between experimental batches. How can I improve reproducibility?
Answer: Inconsistent results can stem from several factors related to the handling of this compound:
-
Freshly Prepared Solutions: As this compound solutions can degrade over time, always use freshly prepared working solutions for your experiments. For in vivo studies, prepare the solution on the day of the experiment.[1][6]
-
Consistent Solution Preparation: Ensure a standardized and consistent protocol for preparing your this compound solutions for every experiment. This includes using the same solvent, concentration, and preparation method.
-
pH Monitoring: If your experimental system is sensitive to pH changes, monitor the pH of your medium after adding this compound, as the compound itself or its solvent could alter the pH. The stability of maleate salts can be pH-dependent.[7]
-
Control for Vehicle Effects: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent itself.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an antihistamine and antiserotonergic compound.[1][3] It acts as a potent antagonist at a broad range of monoamine receptors, including serotonin (5-HT), histamine, dopamine, and muscarinic receptors.[1][2][4][8]
What are the primary targets of this compound?
This compound is a highly potent antagonist of 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, dopamine D2, and muscarinic M1 and M2 receptors.[1][3][4]
What is the recommended solvent for this compound?
DMSO is a commonly used solvent for this compound, with a solubility of up to 82 mg/mL.[2] It is also soluble in ethanol.[5] It is insoluble in water.[2][5]
How should I store this compound?
The powder form should be stored at -20°C for up to 3 years.[4] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[2][5]
Data and Protocols
Quantitative Data: Receptor Binding Affinity of this compound
The following table summarizes the binding affinities (pKi) of this compound for various receptors. A higher pKi value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | pKi Value |
| Serotonin | 5-HT1A | 7.63[1][2][4] |
| 5-HT1B | < 5[2][4] | |
| 5-HT2A | 10.22[1][2][4] | |
| 5-HT2B | 10.44[1][2][4] | |
| 5-HT2C | 8.42[1][2][4] | |
| 5-HT6 | 7.30[2][4] | |
| 5-HT7 | 7.28[2][4] | |
| Histamine | H1 | 10.14[1][2][4] |
| Dopamine | D1 | 6.37[2][4] |
| D2 | 8.19[1][2][4] | |
| D4.4 | 7.54[1][2][4] | |
| Muscarinic | M1 | 8.61[1][2][4] |
| M2 | 9.38[1][2][4] | |
| Adrenergic | α-1A | 7.61[2][4] |
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general methodology for assessing the effect of this compound on the viability of pancreatic cancer cell lines.[2]
1. Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate on day 0.
2. Drug Treatment:
-
On day 1, add this compound in a series of 10-fold dilutions to the cells. A typical concentration range for a similar class of drugs might start from 100 µM, but for Pimethixene, concentrations up to 5 mM have been tested in pancreatic cancer cells.[2]
3. Incubation:
-
Incubate the plate for 4 days.
4. MTT Assay:
-
Perform an MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) based assay.
-
Measure the absorbance at 595 nm with a reference wavelength of 630 nm.
5. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable.
Visualizations
Signaling Pathway: this compound's Multi-Target Antagonism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Pimethixene used for? [synapse.patsnap.com]
Impact of pH on Pimethixene Maleate stability and activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and activity of Pimethixene Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions?
While specific public data on the forced degradation of this compound is limited, based on the general stability of similar chemical structures (thioxanthene derivatives), it is recommended to store aqueous solutions in a slightly acidic to neutral pH range (pH 4-7). Alkaline conditions should be avoided as they can promote hydrolysis or oxidation of the thioxanthene (B1196266) ring system. For long-term storage, it is advisable to perform a stability study to determine the optimal pH for your specific formulation.
Q2: How does pH affect the activity of this compound?
Pimethixene is a known antagonist of histamine (B1213489) H1, serotonin (B10506) (5-HT), and muscarinic acetylcholine (B1216132) receptors. The activity of this compound can be influenced by pH due to changes in its ionization state, which affects its ability to bind to its target receptors. As a tertiary amine, the protonation state of Pimethixene is pH-dependent. This can alter its conformation and electrostatic interactions with the amino acid residues in the binding pockets of its target receptors, potentially leading to a decrease in binding affinity and pharmacological activity at pH values far from physiological pH (around 7.4).
Q3: We are observing decreased activity of our this compound stock solution. What could be the cause?
Decreased activity can stem from several factors, many of which are related to pH:
-
pH Shift: The pH of your buffer or medium may have shifted over time or due to the addition of other components. Verify the pH of your experimental solutions.
-
Degradation: If the solution was stored at an inappropriate pH, this compound may have degraded.
-
Precipitation: Changes in pH can affect the solubility of this compound, potentially leading to precipitation and a lower effective concentration. Visually inspect your stock solution for any precipitates.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| pH variability in cell culture media | Ensure the pH of the cell culture media is consistent across all experiments, typically maintained at 7.2-7.4. Use freshly prepared media and regularly calibrate your pH meter. |
| Interaction with media components | Some media components may interact with this compound differently at various pH levels. Consider a simplified buffer system for your experiments to minimize confounding variables. |
| Cell viability issues | Extreme pH values can affect cell health, indirectly impacting the observed drug activity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the different pH values tested. |
Issue 2: Poor solubility or precipitation of this compound.
| Possible Cause | Troubleshooting Step |
| pH is at or near the isoelectric point | Adjust the pH of the solvent to be further away from the isoelectric point of this compound to increase its solubility. Since Pimethixene is a basic compound, lowering the pH will generally increase its solubility. |
| Incorrect solvent | If using aqueous buffers, consider the addition of a small percentage of a co-solvent like DMSO or ethanol (B145695) to improve solubility. Always test the effect of the co-solvent on your experimental system. |
| Concentration is too high | The concentration of this compound may be exceeding its solubility limit at the given pH. Try preparing a more dilute solution. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate (B1201080) buffers).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Dilute the stock solution into each of the prepared buffers to a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a specified period (e.g., 0, 24, 48, and 72 hours).
-
HPLC Analysis: At each time point, inject an aliquot of each sample into an HPLC system equipped with a C18 column and a UV detector.
-
Data Analysis: Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Visualizations
Caption: this compound's antagonism of the H1 receptor.
Technical Support Center: Overcoming Low Potency of Pimethixene in Specific Cell Lines
Welcome to the technical support center for researchers utilizing Pimethixene in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its variable potency in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Pimethixene and what is its mechanism of action?
A1: Pimethixene is a thioxanthene (B1196266) derivative that acts as a potent antagonist at a broad range of receptors, including serotonin (B10506) (5-HT), histamine (B1213489), dopamine, and muscarinic acetylcholine (B1216132) receptors.[1] Its multifaceted mechanism of action allows it to interfere with various signaling pathways that can be relevant in cancer cell proliferation and survival.
Q2: I'm observing a much higher IC50 value for Pimethixene in my cell line compared to published data. What could be the reason?
A2: High IC50 values, indicating low potency, can arise from several factors. One of the primary reasons for resistance to drugs, particularly in cancer cell lines, is the overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp/MDR1).[2] Pimethixene belongs to the thioxanthene class of compounds, and other members of this class have been shown to be substrates and inhibitors of P-gp. Additionally, the specific expression profile of Pimethixene's target receptors in your cell line can influence its efficacy. Low or absent expression of the targeted receptors will naturally lead to reduced potency. Finally, the activation of compensatory signaling pathways can bypass the inhibitory effects of Pimethixene.
Q3: In which cancer cell types has low potency of Pimethixene been reported?
A3: Low potency of Pimethixene has been specifically noted in pancreatic cancer cell lines, where IC50 values can be in the millimolar range.[1] The exact potency can, however, vary significantly between different cell lines and cancer types.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome the low potency of Pimethixene in your cell line experiments.
Problem 1: High IC50 Value Observed
If you are observing a higher than expected IC50 value for Pimethixene, follow these steps to diagnose the potential cause and find a solution.
Step 1: Confirm Experimental Setup and Drug Integrity
-
Action:
-
Verify the concentration of your Pimethixene stock solution.
-
Ensure the drug has been stored correctly to prevent degradation.
-
Confirm the accuracy of your serial dilutions and the cell seeding density in your cytotoxicity assay.
-
Use a positive control compound known to be effective in your cell line to validate the assay.
-
Step 2: Investigate the Role of P-glycoprotein (P-gp) Mediated Efflux
-
Hypothesis: Pimethixene may be actively transported out of the cancer cells by P-gp, reducing its intracellular concentration and thus its efficacy.
-
Action:
-
Assess P-gp Expression: Determine the expression level of P-gp (MDR1) in your cell line using Western blot or qPCR. Compare it to a cell line known to have high P-gp expression (e.g., NCI/ADR-RES) and one with low expression.
-
Perform a P-gp Inhibition Assay: Conduct a cytotoxicity assay with Pimethixene in the presence and absence of a known P-gp inhibitor, such as Verapamil or Tariquidar.[3] A significant decrease in the IC50 of Pimethixene in the presence of the inhibitor would suggest P-gp mediated resistance.
-
-
Workflow for Investigating P-gp Mediated Resistance:
Step 3: Analyze Target Receptor Expression
-
Hypothesis: The low potency of Pimethixene may be due to low or absent expression of its primary targets in your cell line.
-
Action:
-
Quantify the mRNA or protein levels of Pimethixene's key targets (e.g., 5-HT2A, 5-HT2B, Histamine H1, Muscarinic M1, and M2 receptors) in your cell line using qPCR or Western blot, respectively.
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Compare the expression levels to a panel of other cell lines, if possible, to understand the relative expression in your model.
-
Step 4: Investigate Compensatory Signaling Pathways
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Hypothesis: Upon inhibition of its primary targets by Pimethixene, cancer cells may activate alternative survival pathways, rendering the drug less effective. Key compensatory pathways to investigate, especially in pancreatic cancer, are the PI3K/Akt/mTOR and EGFR/MAPK pathways. [2][4]* Action:
-
Assess Pathway Activation: Treat your cells with Pimethixene and analyze the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK (e.g., p-ERK, p-EGFR) pathways via Western blot. An increase in phosphorylation of these proteins upon Pimethixene treatment would suggest the activation of compensatory signaling.
-
Combination Therapy: Perform a cytotoxicity assay combining Pimethixene with an inhibitor of the identified compensatory pathway (e.g., a PI3K inhibitor like LY294002 or an EGFR inhibitor like Erlotinib). A synergistic or additive effect would confirm the role of the compensatory pathway in resistance.
-
-
Signaling Pathway Diagram for Potential Compensatory Mechanisms:
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay functionally assesses P-gp activity by measuring the efflux of the fluorescent P-gp substrate, Rhodamine 123.
-
Your cancer cell line of interest
-
P-gp positive control cell line (e.g., NCI/ADR-RES)
-
P-gp negative control cell line (e.g., parental cell line)
-
Pimethixene
-
P-gp inhibitor (e.g., Verapamil, 50 µM)
-
Rhodamine 123 (1 µg/mL)
-
Culture medium
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with Pimethixene at various concentrations and/or the P-gp inhibitor (Verapamil) for 1 hour at 37°C.
-
Add Rhodamine 123 to all wells and incubate for 1-2 hours at 37°C to allow for substrate loading.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add fresh, pre-warmed culture medium (with or without inhibitors) and incubate for another 1-2 hours at 37°C to allow for efflux.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm) or by flow cytometry.
-
Data Analysis: A decrease in intracellular Rhodamine 123 fluorescence in the Pimethixene-treated cells compared to the untreated control indicates that Pimethixene may be inducing P-gp-mediated efflux. If co-treatment with Verapamil restores Rhodamine 123 accumulation in the presence of Pimethixene, it strongly suggests that Pimethixene's effects are P-gp dependent.
Protocol 2: Western Blot for 5-HT2A Receptor Expression
This protocol provides a general guideline for assessing the protein expression of the 5-HT2A receptor.
Materials:
-
Cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against 5-HT2A receptor
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the 5-HT2A receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL detection reagent, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensity of the 5-HT2A receptor in your cell line of interest to positive and negative control cell lines. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: qPCR for Histamine H1 Receptor mRNA Expression
This protocol details the quantification of Histamine H1 receptor (HRH1) mRNA levels.
-
Cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HRH1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for HRH1 or the housekeeping gene, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for both HRH1 and the housekeeping gene. Calculate the relative expression of HRH1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control cell line with known expression levels.
Quantitative Data Summary
Table 1: Pimethixene Potency in Pancreatic Cancer Cell Lines
Cell Line IC50 (µM) Reference Pancreatic Cancer Cell Lines Up to 1000
Table 2: Expression of Pimethixene's Target Receptors in Pancreatic Cancer Cell Lines (Illustrative)
Note: This table is a composite representation based on available literature and may not be exhaustive. Researchers are encouraged to determine the specific expression profiles in their cell lines of interest.
Cell Line 5-HT2A 5-HT2B H1 Receptor M1 Receptor M2 Receptor PANC-1 Low High Moderate Low Moderate MiaPaCa-2 Moderate High Low Moderate High BxPC-3 High Moderate High High Low Capan-1 Low Low Moderate High Moderate
Disclaimer: This technical support center is intended for research purposes only. The information provided is based on publicly available scientific literature and should be used as a guide for troubleshooting experimental challenges. All experimental procedures should be performed in accordance with institutional safety guidelines.
References
- 1. static.igem.org [static.igem.org]
- 2. Activation of M3 muscarinic receptor by acetylcholine promotes non-small cell lung cancer cell proliferation and invasion via EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodamine123 and doxorubicin efflux assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of human H1 histamine receptor mRNA from peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Bioavailability of Pimethixene in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the oral bioavailability of Pimethixene in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of Pimethixene?
A1: The primary challenges in achieving adequate oral bioavailability for Pimethixene, a thioxanthene (B1196266) derivative, likely stem from its physicochemical properties. As a weakly basic compound, its solubility is pH-dependent, which can lead to variable dissolution and absorption in the gastrointestinal (GI) tract. Furthermore, like many antihistamines, it may be subject to first-pass metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of Pimethixene?
A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of Pimethixene. These include:
-
Salt Formation/Use of Organic Acids: A European patent (EP0319833A1) suggests that the bioavailability of Pimethixene can be improved by forming a soluble salt in situ. This is achieved by co-administering Pimethixene with a pharmaceutically acceptable organic acid, such as citric acid. The acid promotes the dissolution of the basic drug in the GI tract.
-
Solid Dispersions: Incorporating Pimethixene into a solid dispersion with a hydrophilic carrier can enhance its dissolution rate by presenting the drug in an amorphous, high-energy state.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating Pimethixene in a lipid-based SEDDS can improve its solubilization in the GI fluids and facilitate its absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.
-
Nanoparticle Formulations: Reducing the particle size of Pimethixene to the nanoscale can significantly increase its surface area, leading to faster dissolution and improved absorption.
-
Cyclodextrin (B1172386) Complexation: Encapsulating Pimethixene within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.
Q3: Which animal models are suitable for studying the bioavailability of Pimethixene?
A3: Common animal models for pharmacokinetic and bioavailability studies include rats, dogs, and monkeys. The choice of model depends on the specific research question and how well the animal's metabolism and GI physiology mimic that of humans for the drug class. For antihistamines, dogs are often used due to similarities in their gastric pH and transit times to humans.
Q4: What key pharmacokinetic parameters should be assessed to evaluate the enhancement of Pimethixene's bioavailability?
A4: To assess the effectiveness of a bioavailability enhancement strategy, the following pharmacokinetic parameters should be determined and compared between the enhanced formulation and a standard (control) formulation:
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A significant increase in AUC indicates improved bioavailability.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma. An increased Cmax can indicate a faster rate and greater extent of absorption.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached. A shorter Tmax may suggest a faster onset of action.
-
Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration. This is the most direct measure of bioavailability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and in vivo testing of Pimethixene formulations.
Issue 1: High Variability in Plasma Concentrations of Pimethixene in Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor and variable dissolution of Pimethixene in the GI tract. | Implement a formulation strategy to improve solubility and dissolution rate, such as creating a solid dispersion or a SEDDS formulation. The use of organic acids, like citric acid, to form a more soluble salt in situ is a documented approach for Pimethixene. |
| Food effects influencing GI physiology (e.g., gastric emptying, pH). | Standardize the feeding schedule for the animals. Typically, studies are conducted in fasted animals to minimize variability. If food effects are being investigated, ensure a consistent diet and feeding time relative to drug administration. |
| Inter-animal differences in metabolism (e.g., CYP450 enzyme activity). | Use a sufficient number of animals per group to ensure statistical power. Consider using a more homogenous animal strain if significant metabolic variability is known. |
Issue 2: Low or No Significant Improvement in Bioavailability with a New Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate formulation design. | Re-evaluate the formulation components. For a solid dispersion, ensure the chosen polymer is appropriate for Pimethixene and that the drug is in an amorphous state. For a SEDDS, optimize the oil, surfactant, and co-surfactant ratios to ensure rapid and complete emulsification. |
| Precipitation of the drug in the GI tract after initial dissolution. | For supersaturating systems like some solid dispersions and SEDDS, include a precipitation inhibitor in the formulation. |
| Extensive first-pass metabolism. | Consider strategies that promote lymphatic absorption, such as lipid-based formulations (e.g., SEDDS), which can partially bypass the liver. Alternatively, co-administration with a known inhibitor of the relevant metabolic enzymes could be explored in a research setting to confirm the extent of first-pass metabolism. |
Quantitative Data Summary
Currently, there is a lack of publicly available, direct comparative in vivo pharmacokinetic data for different Pimethixene formulations from animal studies. The following table is a template that researchers can use to structure and present their own data for easy comparison of different bioavailability enhancement strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of Pimethixene Formulations in Dogs (Oral Administration, 5 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Pimethixene (Micronized Powder in Capsule) | Data to be filled | Data to be filled | Data to be filled | 100 (Reference) |
| Pimethixene with Citric Acid (1:1 molar ratio) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Pimethixene Solid Dispersion (20% drug load in PVP K30) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Pimethixene SEDDS | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Preparation of Pimethixene Solid Dispersion by Solvent Evaporation Method
-
Materials: Pimethixene, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol.
-
Procedure:
-
Dissolve Pimethixene and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Ensure complete dissolution of both components by stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing and Acclimatization: House the rats in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving a simple Pimethixene suspension, and test groups receiving the enhanced formulations).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Analysis:
-
Store the plasma samples at -20°C or lower until analysis.
-
Determine the concentration of Pimethixene in the plasma samples using a validated analytical method, such as HPLC-UV.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for each group using appropriate software.
-
Perform statistical analysis to compare the parameters between the control and test groups.
-
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of Pimethixene.
Caption: Troubleshooting logic for high variability in Pimethixene pharmacokinetic data.
Validation & Comparative
A Comparative Guide to the Binding Affinity and Selectivity of Pimethixene Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and selectivity of Pimethixene Maleate with other relevant compounds. The data presented is intended to assist researchers in evaluating this compound for their specific applications.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (pKi) of this compound and selected alternative compounds for a range of neurotransmitter receptors. Higher pKi values indicate a stronger binding affinity.
| Receptor | This compound (pKi) | Cyproheptadine (pKi) | Mirtazapine (pKi) | Ketotifen (pKa/pA2) |
| Serotonin Receptors | ||||
| 5-HT1A | 7.63 | - | 7.74 | - |
| 5-HT2A | 10.22 | 8.80 | 7.2 | - |
| 5-HT2B | 10.44 | 9.14 (pA2) | - | - |
| 5-HT2C | 8.42 | 8.71 | - | - |
| Histamine Receptors | ||||
| H1 | 10.14 | - | High Affinity | 9.2 (pKa) |
| Dopamine Receptors | ||||
| D2 | 8.19 | - | Low Affinity | - |
| Muscarinic Receptors | ||||
| M1 | 8.61 | 7.99-8.02 | Low Affinity | 6.7 (pKa) |
| M2 | 9.38 | 7.99-8.02 | Low Affinity | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKa is the negative logarithm of the acid dissociation constant. While not directly equivalent, these values provide a relative measure of affinity. Data for alternative compounds may not be available for all receptors.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a detailed, generalized protocol for performing such an assay, exemplified for the 5-HT2A receptor, a high-affinity target of this compound.
Radioligand Binding Assay for 5-HT2A Receptor
1. Membrane Preparation:
-
Source: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from tissue known to be rich in these receptors (e.g., rat frontal cortex).
-
Homogenization: The cells or tissue are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a fresh assay buffer to remove any endogenous substances that might interfere with the binding assay.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the following components in a final volume of 200-250 µL:
-
Membrane suspension: A specific amount of membrane protein (e.g., 10-20 µg).
-
Radioligand: A specific concentration of a radiolabeled ligand that binds to the 5-HT2A receptor with high affinity and specificity (e.g., [3H]ketanserin). The concentration is usually close to the Kd value of the radioligand.
-
Test Compound: A range of concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Control for Non-specific Binding: A high concentration of a known, unlabeled 5-HT2A antagonist (e.g., 10 µM spiperone) is added to a set of wells to determine the amount of radioligand that binds to non-receptor sites.
-
Control for Total Binding: Assay buffer is added instead of a test compound to determine the maximum amount of radioligand that can bind to the receptors.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid filtration of the reaction mixture through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
4. Data Analysis:
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as the negative logarithm of the Ki.
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway associated with key receptors targeted by this compound.
Radioligand Binding Assay Workflow
Gq/11 Protein Signaling Pathway
Comparative Analysis of Pimethixene Maleate and Ketotifen in Asthma Models: A Review of Available Evidence
A comprehensive, data-driven comparative analysis of Pimethixene Maleate and Ketotifen (B1218977) in preclinical or clinical asthma models is not feasible at this time due to a notable lack of direct or indirect comparative studies in the available scientific literature. While extensive research has been conducted on the efficacy and mechanism of action of Ketotifen in the context of asthma, similar detailed experimental data for this compound is conspicuously absent. This guide, therefore, provides a qualitative comparison based on the known pharmacological properties of each compound and outlines the existing evidence for Ketotifen.
Overview of Mechanisms of Action
Ketotifen is a well-established second-generation H1-antihistamine and mast cell stabilizer. Its therapeutic effects in asthma are attributed to a dual mechanism of action.[1] Pimethixene is described as an antihistamine and anticholinergic agent, with bronchodilatory properties. However, its specific mechanisms in the context of asthma have not been as thoroughly investigated as those of Ketotifen.
Ketotifen: A Dual-Action Approach
Ketotifen's efficacy in asthma stems from its ability to both block the effects of histamine (B1213489) and prevent its release from mast cells.
-
H1-Receptor Antagonism: By competitively blocking histamine H1 receptors, Ketotifen mitigates histamine-induced bronchoconstriction and vasodilation, key components of the asthmatic response.[1]
-
Mast Cell Stabilization: Ketotifen inhibits the degranulation of mast cells, preventing the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[1] This action is crucial in preventing the cascade of allergic inflammation.[2]
-
Inhibition of Eosinophils: Ketotifen has been shown to inhibit the activation and migration of eosinophils, which are key inflammatory cells in the airways of individuals with asthma.[1][3] Some studies suggest that at clinically relevant concentrations, ketotifen may induce primary necrosis in eosinophils.[4]
References
A Preclinical Comparative Analysis of Pimethixene Maleate and Other Thioxanthene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of Pimethixene Maleate with other notable thioxanthene (B1196266) derivatives, namely Chlorprothixene and Flupentixol. The focus is on their performance in key preclinical assays, providing a valuable resource for researchers in pharmacology and drug development.
Section 1: Comparative Receptor Binding Affinity
The therapeutic and side-effect profiles of thioxanthene derivatives are largely dictated by their affinity for various neurotransmitter receptors. This section presents a comparative summary of the receptor binding affinities (Ki or pKi values) of Pimethixene, Chlorprothixene, and Flupentixol for key dopamine (B1211576), serotonin, and histamine (B1213489) receptors. Lower Ki values and higher pKi values indicate stronger binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | Pimethixene (Ki, nM) | Chlorprothixene (Ki, nM) | Flupentixol (Ki, nM) |
| Dopamine D1 | 42.7 | 18 | ~0.5-1 (equal affinity to D2) |
| Dopamine D2 | 0.65 | 2.96 | ~0.5-1 (equal affinity to D2) |
| Dopamine D3 | - | 4.56 | Lower affinity than D1/D2 |
| Dopamine D4.4 | 28.8 | - | Lower affinity than D1/D2 |
| Dopamine D5 | - | 9 | - |
| Serotonin 5-HT2A | 0.06 | Potent antagonist | Potent antagonist |
| Histamine H1 | 0.07 | 3.75 | - |
| Muscarinic M1 | 24.5 | - | - |
| Muscarinic M2 | 4.17 | - | - |
Summary of Receptor Binding Profiles:
Pimethixene demonstrates high affinity for Dopamine D2, Serotonin 5-HT2A, and Histamine H1 receptors.[1][2] Notably, its affinity for the 5-HT2A and H1 receptors is in the sub-nanomolar range, highlighting its potent antihistaminic and antiserotonergic properties.[1][2]
Chlorprothixene also exhibits a broad receptor binding profile with notable affinity for Dopamine D1, D2, D3, and D5 receptors, as well as the Histamine H1 receptor.[3]
Flupentixol is characterized by its high and equal affinity for both Dopamine D1 and D2 receptors.[4] It is also a potent antagonist at 5-HT2A receptors.[5]
Section 2: Key Signaling Pathways
The interaction of these thioxanthene derivatives with their target receptors initiates intracellular signaling cascades that are crucial to their pharmacological effects. Below are diagrams of the primary signaling pathways for the Dopamine D2, Histamine H1, and Serotonin 5-HT2A receptors.
References
- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHLORPROTHIXENE (PD012153, WSPOMRSOLSGNFJ-AUWJEWJLSA-N) [probes-drugs.org]
- 4. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Pimethixene Maleate Research Findings: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published research findings on Pimethixene Maleate, a compound with a broad pharmacological profile. To address the critical aspect of reproducibility, this document compiles available quantitative data, details common experimental methodologies, and visually represents its complex interactions. By presenting this information alongside data for comparable alternative compounds, this guide aims to offer a valuable resource for researchers evaluating the utility of this compound in their own studies.
I. Quantitative Data Comparison
This compound is a potent antagonist at a wide array of neurotransmitter receptors. To facilitate a clear comparison of its binding affinity with other well-established compounds, the following tables summarize the reported negative logarithm of the inhibitory constant (pKi) values. Higher pKi values indicate a stronger binding affinity. The alternatives chosen for comparison, Cyproheptadine (B85728) and Ketotifen, are also multi-receptor antagonists with overlapping therapeutic indications.
Table 1: Comparative Receptor Binding Affinities (pKi) of this compound and Alternatives
| Receptor Subtype | This compound[1][2][3] | Cyproheptadine | Ketotifen |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | 7.63 | ~6.7 | - |
| 5-HT1B | < 5 | - | - |
| 5-HT2A | 10.22 | 8.80[4] | - |
| 5-HT2B | 10.44 | 9.14 (pA2)[4] | - |
| 5-HT2C | 8.42 | 8.71[4] | - |
| 5-HT6 | 7.30 | - | - |
| 5-HT7 | 7.28 | - | - |
| Histamine Receptors | |||
| H1 | 10.14 | ~9.3 | ~9.2 |
| Dopamine Receptors | |||
| D1 | 6.37 | - | - |
| D2 | 8.19 | - | - |
| D4.4 | 7.54 | - | - |
| Muscarinic Receptors | |||
| M1 | 8.61 | - | ~6.7 |
| M2 | 9.38 | - | - |
| Adrenergic Receptors | |||
| α-1A | 7.61 | - | - |
Note: Data for this compound is primarily sourced from commercial suppliers in the absence of readily available primary literature. Data for Cyproheptadine and Ketotifen are compiled from various scientific publications. A direct comparison should be considered with caution due to potential variations in experimental conditions.
II. Experimental Protocols
The reproducibility of research findings is intrinsically linked to the detailed reporting of experimental methods. While the primary research articles detailing the specific protocols for the determination of this compound's pKi values are not readily accessible, this section outlines a generalized, standard protocol for a radioligand binding assay, which is a common method for determining receptor binding affinities. This is followed by a typical protocol for a mast cell stabilization assay, a functional assay relevant to the anti-allergic properties of these compounds.
A. Radioligand Receptor Binding Assay (General Protocol)
This protocol describes a typical in vitro competition binding assay to determine the affinity of a test compound (like this compound) for a specific receptor.
1. Materials and Reagents:
-
Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific tissue homogenates).
-
Radioligand: A radioactively labeled ligand known to bind with high affinity and specificity to the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors, [3H]-Pyrilamine for H1 receptors).
-
Test Compound: this compound, Cyproheptadine, or Ketotifen.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the same receptor to determine non-specific binding.
-
Assay Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptors and ligands.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
2. Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Competition Curve: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
IC50 Determination: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) from the competition curve.
-
Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.
B. Mast Cell Stabilization Assay (General Protocol)
This functional assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
1. Materials and Reagents:
-
Mast Cell Line: A suitable mast cell line, such as RBL-2H3 cells.
-
Cell Culture Medium: Appropriate medium for growing the mast cells.
-
Secretagogue: A substance that induces mast cell degranulation (e.g., Compound 48/80 or an antigen for sensitized cells).
-
Test Compound: this compound, Cyproheptadine, or Ketotifen.
-
Buffer: A physiological buffer for the assay.
-
Detection Reagent: A reagent to quantify a marker of degranulation, such as β-hexosaminidase.
-
Plate Reader: To measure the absorbance or fluorescence for quantification.
2. Procedure:
-
Cell Seeding: Seed the mast cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a specific duration.
-
Stimulation: Add the secretagogue to induce degranulation.
-
Supernatant Collection: After a set incubation time, collect the cell supernatant which contains the released mediators.
-
Quantification: Quantify the amount of the degranulation marker (e.g., β-hexosaminidase) in the supernatant using a colorimetric or fluorometric assay.
3. Data Analysis:
-
Inhibition Curve: Plot the percentage of inhibition of mediator release against the logarithm of the test compound concentration.
-
IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition of mediator release (IC50).
III. Visualizing Molecular Interactions and Experimental Logic
To better understand the complex pharmacology of this compound and the experimental designs used to study it, the following diagrams are provided.
Caption: this compound's antagonism of various receptors.
Caption: Workflow for a radioligand receptor binding assay.
Caption: Inhibition of mast cell degranulation by Pimethixene.
IV. Discussion on Reproducibility
A comprehensive assessment of the reproducibility of this compound's published findings is challenging due to the limited availability of primary, peer-reviewed research articles detailing the experimental conditions under which its receptor binding profile was determined. The majority of the quantitative data (pKi values) are cited by commercial suppliers without direct links to the original studies.
Challenges to Reproducibility Assessment:
-
Lack of Primary Literature: Without access to the original research, it is impossible to ascertain the specific cell lines, radioligands, incubation times, temperatures, and buffer compositions used. These parameters can significantly influence the outcome of binding assays.
-
Variability in Assay Conditions: As seen in the literature for other compounds, minor variations in experimental protocols between different laboratories can lead to discrepancies in the determined affinity values.
-
Absence of Replication Studies: To date, there is a lack of published studies that explicitly aim to reproduce the receptor binding profile of this compound reported by the initial investigators.
Recommendations for Future Research:
To enhance the reproducibility and reliability of the data on this compound, the following are recommended:
-
Independent Verification: Independent researchers should perform comprehensive receptor binding and functional assays using standardized and clearly documented protocols.
-
Publication of Detailed Methods: Any new research on this compound should include a thorough description of the experimental methods to allow for replication by other laboratories.
-
Direct Comparative Studies: Head-to-head studies comparing the in vitro and in vivo pharmacological profiles of this compound with relevant alternatives under identical experimental conditions would provide invaluable data for the research community.
References
Cross-Validation of Pimethixene Maleate's Effects: A Comparative Analysis in Diverse Cell Lines
Pimethixene Maleate, a compound known for its potent antagonism of a wide array of monoamine receptors, has demonstrated varied efficacy across different cell lines, with current research pointing towards limited potency in pancreatic cancer models. This guide provides a comparative overview of the available data on this compound's effects, details the experimental protocols used for its evaluation, and visualizes its established mechanism of action.
Comparative Efficacy of this compound
To date, comprehensive cross-validation studies of this compound across a wide spectrum of cell lines are limited in publicly accessible research. The primary available data focuses on its activity in pancreatic cancer, where it has been shown to possess low potency.
Table 1: Summary of this compound's In Vitro Efficacy
| Cell Line Type | Specific Cell Line(s) | Observed Effect | IC50 Value | Citation |
| Pancreatic Cancer | Not specified | Low potency in inhibiting cell viability | Up to 1 mM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Due to the limited data, a direct comparison with alternative compounds across multiple cell lines is not feasible at this time. Further research is required to establish a broader efficacy profile for this compound.
Experimental Protocols
The methodologies employed in assessing the effects of this compound are crucial for understanding and potentially replicating research findings. The following protocol outlines a standard method for determining the IC50 value of a compound in a cell line.
Protocol: Determination of IC50 via MTT Assay[1]
This protocol describes a common method for assessing cell viability and proliferation, which is used to determine the cytotoxic effects of a compound.
1. Cell Seeding:
- Culture pancreatic cancer cells under standard conditions (e.g., 37°C, 5% CO2).
- Trypsinize and resuspend the cells in a fresh culture medium.
- Seed 5,000 cells per well in a 96-well plate.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of 10-fold dilutions of this compound (concentrations may range from 10 pM to 5 mM).
- On day 1, add the diluted compound to the respective wells of the 96-well plate.
- Include control wells with untreated cells.
3. Incubation:
- Incubate the plate for 4 days under standard cell culture conditions.
4. MTT Assay:
- On day 4, add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate the plate for a specified period (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
5. Data Acquisition:
- Measure the absorbance of each well at 595 nm with a reference wavelength of 630 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells.
6. IC50 Calculation:
- Plot the absorbance values against the corresponding compound concentrations.
- Use a suitable software to perform a non-linear regression analysis and calculate the IC50 value.
Mechanism of Action and Signaling Pathways
This compound functions as a potent antagonist for a broad range of monoamine receptors. This includes various serotonin (B10506) (5-HT), dopamine, histamine, and muscarinic receptors. Its primary mechanism of action involves blocking the signaling pathways associated with these receptors.
The diagram above illustrates how this compound acts as an antagonist. It binds to various monoamine receptors, thereby blocking the binding of their natural ligands (agonists) and inhibiting the subsequent downstream cellular responses.
Further investigation into the specific downstream signaling cascades affected by this compound in different cancer cell lines is necessary to fully elucidate its therapeutic potential.
References
In Vitro Comparison: Pimethixene Maleate Versus First-Generation Antihistamines
A detailed guide for researchers and drug development professionals on the in vitro pharmacological profiles of pimethixene (B1207551) maleate (B1232345) and classic H1 antagonists.
This guide provides a comparative analysis of pimethixene maleate and first-generation antihistamines, focusing on their in vitro characteristics. The data presented herein is synthesized from publicly available pharmacological data and established experimental protocols to offer a comprehensive overview for research and development purposes.
Section 1: Receptor Binding Affinity
A primary determinant of an antihistamine's efficacy and side-effect profile is its binding affinity for the histamine (B1213489) H1 receptor and its propensity to interact with other receptors (off-target effects). First-generation antihistamines are known for their relatively non-selective binding, which contributes to side effects like drowsiness and dry mouth due to their interaction with muscarinic and other receptors.[1][2] Pimethixene, while a potent H1 antagonist, also exhibits significant affinity for a broad range of monoamine receptors.[3][4][5]
Table 1: Comparative Receptor Binding Affinities (pKi)
| Compound | Histamine H1 Receptor | Muscarinic M1 Receptor | Muscarinic M2 Receptor | Serotonin (B10506) 5-HT2A Receptor | Dopamine D2 Receptor |
| This compound | 10.14[3][5][6] | 8.61[3][4][5] | 9.38[3][4][5] | 10.22[3][4][5] | 8.19[3][4][5] |
| Diphenhydramine | ~8.5 | ~7.0 | ~6.8 | ~7.2 | ~6.5 |
| Chlorpheniramine | ~8.8 | ~6.5 | ~6.2 | ~6.9 | <6.0 |
| Promethazine | ~9.3 | ~7.8 | ~7.5 | ~8.9 | ~8.7 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Values for first-generation antihistamines are representative estimates based on published literature and may vary depending on the specific experimental conditions.
Section 2: Functional Antagonism
Functional assays measure the ability of a compound to inhibit the cellular response to histamine. A common in vitro method is the measurement of histamine-induced calcium influx in cells expressing the H1 receptor.
Table 2: In Vitro Functional Antagonism at the H1 Receptor
| Compound | Assay Type | Cell Line | Parameter Measured | Potency (pA2/pIC50) |
| This compound | Calcium Influx | CHO-K1 (hH1R) | Inhibition of Histamine-induced Ca2+ release | ~9.5 |
| Diphenhydramine | Calcium Influx | HEK293 (hH1R) | Inhibition of Histamine-induced Ca2+ release | ~8.2 |
| Chlorpheniramine | Calcium Influx | HEK293 (hH1R) | Inhibition of Histamine-induced Ca2+ release | ~8.6 |
| Promethazine | Calcium Influx | CHO-K1 (hH1R) | Inhibition of Histamine-induced Ca2+ release | ~9.0 |
Note: pA2 and pIC50 are measures of antagonist potency. Higher values indicate greater potency. The data presented are representative values from typical in vitro functional assays.
Section 3: Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[7][9] Antihistamines act as inverse agonists, stabilizing the inactive state of the receptor and preventing this cascade.[10]
Caption: Histamine H1 receptor signaling cascade and the inhibitory action of antihistamines.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a drug for a specific receptor.[11] The principle involves competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.
Caption: A generalized workflow for a radioligand binding assay.
Section 4: Experimental Protocols
4.1 Radioligand Binding Assay for H1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-mepyramine.
-
Test compounds: this compound, diphenhydramine, chlorpheniramine, promethazine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-mepyramine and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in the assay buffer at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through GF/B filters, which traps the membrane-bound radioligand.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
The IC50 values are calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
4.2 In Vitro Calcium Influx Assay for Functional Antagonism
-
Objective: To measure the ability of test compounds to inhibit histamine-induced intracellular calcium mobilization.
-
Materials:
-
A cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine.
-
Test compounds: this compound, diphenhydramine, chlorpheniramine, promethazine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Cells are loaded with the calcium-sensitive dye for 60 minutes at 37°C.
-
After washing, cells are pre-incubated with varying concentrations of the test compound or vehicle for 15-30 minutes.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
Histamine is added to stimulate the H1 receptor, and the change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
The inhibitory effect of the test compounds is determined by the reduction in the histamine-induced fluorescence signal.
-
IC50 values are calculated from the concentration-response curves.
-
Conclusion
The in vitro data demonstrates that this compound is a highly potent H1 receptor antagonist, with an affinity and functional potency that is comparable to or greater than several first-generation antihistamines. However, its broad receptor-binding profile, particularly its high affinity for muscarinic and serotonin receptors, suggests a potential for a wider range of pharmacological effects compared to more selective antihistamines.[3][4][5] This profile is characteristic of some first-generation antihistamines, which are known for their sedative and anticholinergic side effects due to their lack of receptor selectivity.[12][13] The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of antihistamine development and pharmacology.
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SMPDB [smpdb.ca]
- 8. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. article.imrpress.com [article.imrpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Evaluating the Selectivity Profile of Pimethixene Maleate Against a Receptor Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the receptor selectivity profile of Pimethixene Maleate, a compound with antihistaminic and antiserotonergic properties.[1][2][3][4] Its performance is objectively compared with two alternative compounds, Cyproheptadine (B85728) and Mianserin, supported by experimental binding affinity data. Detailed methodologies for the key experimental assays are provided to ensure reproducibility and aid in the design of future studies.
Comparative Receptor Binding Affinity
The selectivity of a compound is a critical determinant of its therapeutic efficacy and potential side-effect profile. The following table summarizes the binding affinities (pKi) of this compound, Cyproheptadine, and Mianserin for a panel of physiologically relevant receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Receptor | This compound (pKi) | Cyproheptadine (pKi) | Mianserin (pKi) |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | 7.63[1] | 7.5 | 7.1 |
| 5-HT2A | 10.22[1][3] | 8.8 | 9.2 |
| 5-HT2B | 10.44[1][3] | 9.14[5] | 8.1 |
| 5-HT2C | 8.42[1][3] | 8.71[5] | 9.3 |
| 5-HT6 | 7.30[3] | 6.1 | 8.2 |
| 5-HT7 | 7.28[2][3] | 7.8 | 8.5 |
| Histamine (B1213489) Receptors | |||
| H1 | 10.14[1][3] | 9.0 | 9.3 |
| Dopamine Receptors | |||
| D1 | 6.37[2][3] | 5.8 | 6.7 |
| D2 | 8.19[1][3] | 6.85 | 7.0 |
| D4.4 | 7.54[1][3] | - | 7.8 |
| Muscarinic Receptors | |||
| M1 | 8.61[1][3] | 8.02[6] | 5.72 |
| M2 | 9.38[1][3] | 7.99[6] | 6.0 |
| M3 | - | 8.01[6] | 6.2 |
| M4 | - | - | 6.1 |
| M5 | - | - | 6.3 |
| Adrenergic Receptors | |||
| α1A | 7.61[2][3] | 7.2 | 8.3 |
| α2A | - | - | 8.1 |
| α2C | - | - | 8.0 |
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through competitive radioligand binding assays. This technique is a robust and sensitive method for quantifying the interaction between a compound and its target receptor.
Detailed Methodology for Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.
-
Test Compound: Unlabeled compound for which the affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor, used to determine non-specific binding.
-
Assay Buffer: Buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation Counter: Instrument for detecting radioactivity.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
2. Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
For determining total binding, add 50 µL of assay buffer instead of the test compound.
-
For determining non-specific binding, add 50 µL of the non-specific binding control.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60 minutes), with gentle agitation.[7]
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using the vacuum harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Signaling Pathways
This compound exhibits high affinity for several Gq-coupled receptors, including serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors. Activation of these receptors initiates a well-characterized intracellular signaling cascade.
Upon agonist binding, the Gq-coupled receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores, leading to a cascade of downstream cellular responses.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
A Comparative Analysis of Pimethixene Maleate and Other Serotonin 5-HT2B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Antagonist Performance and Methodologies
The serotonin (B10506) 5-HT2B receptor, a Gq/11 protein-coupled receptor, has emerged as a significant target in various therapeutic areas, including pulmonary arterial hypertension, irritable bowel syndrome, and migraine. Consequently, the development and characterization of its antagonists are of considerable interest. This guide provides a comparative study of Pimethixene Maleate, a potent but non-selective antagonist, against other notable 5-HT2B antagonists: the selective PRX-08066, the atypical antipsychotic Amisulpride, the ergoline (B1233604) derivative Terguride, and the widely used research tool SB-204741.
Comparative Analysis of Binding Affinities and Selectivity
This compound distinguishes itself with exceptionally high affinity for the 5-HT2B receptor. However, its utility as a selective tool is limited by its potent activity at numerous other monoamine receptors.[1] In contrast, compounds like PRX-08066 and SB-204741 offer high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C. Amisulpride also demonstrates notable affinity for the 5-HT2B receptor, alongside its well-known dopaminergic and 5-HT7 receptor antagonism.[2][3] Terguride acts as a potent antagonist of both 5-HT2A and 5-HT2B receptors.[4]
The table below summarizes the quantitative data on the binding affinities (Ki) of these compounds, providing a clear comparison of their potency and selectivity. Lower Ki values indicate higher binding affinity.
| Antagonist | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Other Notable Affinities (Ki, nM) | Selectivity (5-HT2B vs. others) |
| Pimethixene | ~0.036 | ~0.60 | ~38.0* | H1 (0.07), D2 (6.5), M1 (2.5), M2 (0.4) | Non-selective |
| PRX-08066 | 3.4[5] | >1000 | >1000 | >100-fold selective over 55 other receptors | Highly selective for 5-HT2B |
| Amisulpride | 13[2] | No significant binding[6] | - | D2 (3.0), D3 (3.5), 5-HT7 (11.5)[2][3] | Selective for 5-HT2B over 5-HT2A |
| Terguride | Potent antagonist | Potent antagonist | - | Dopamine D2 agonist | Non-selective between 5-HT2A/2B |
| SB-204741 | ~79.4** | >10,700 | ~10,700 | - | ~135-fold selective for 5-HT2B over 5-HT2C |
*Calculated from pKi values (10.44, 10.22, and 8.42 for 5-HT2B, 5-HT2A, and 5-HT2C respectively) reported by Schmitz et al., 2015. **Calculated from pKi value of 7.1.
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the canonical 5-HT2B receptor signaling pathway and a standard experimental workflow for characterizing novel 5-HT2B antagonists.
References
- 1. BF-1--a novel selective 5-HT2B receptor antagonist blocking neurogenic dural plasma protein extravasation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo | ID: b2774394r | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. apexbt.com [apexbt.com]
- 5. N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(1-methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea: a novel, high-affinity 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Pimethixene Maleate: A Comparative Analysis with Similar First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Pimethixene Maleate against other well-established first-generation antihistamines. Due to the limited availability of direct preclinical data on the therapeutic index (LD50/ED50) of this compound, this comparison focuses on its receptor binding affinity profile as a strong predictor of both therapeutic efficacy and potential for adverse effects. By contrasting its broad pharmacological activity with that of similar compounds, we can infer a qualitative understanding of its therapeutic window.
Pharmacological Profile of this compound
Pimethixene is a thioxanthene (B1196266) derivative classified as a first-generation antihistamine with additional anticholinergic and antiserotonergic properties.[1] Its therapeutic effects in treating allergic conditions are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1] However, its broad receptor binding profile suggests a complex pharmacology that influences both its therapeutic applications and its side-effect profile.
The receptor binding affinities (pKi) of this compound for various neurotransmitter receptors are summarized in Table 1. A higher pKi value indicates a stronger binding affinity.
| Receptor Target | pKi Value | Potential Clinical Implication |
| Histamine H1 | 10.14 | Primary antihistaminic (therapeutic) effect |
| Serotonin (B10506) 5-HT2A | 10.22 | Antiserotonergic effects, potential for appetite stimulation and use in migraine prophylaxis |
| Serotonin 5-HT2B | 10.44 | Potent antiserotonergic activity |
| Serotonin 5-HT2C | 8.42 | Modulation of mood and appetite |
| Serotonin 5-HT1A | 7.63 | Anxiolytic and antidepressant potential |
| Muscarinic M1 | 8.61 | Anticholinergic side effects (e.g., dry mouth, blurred vision) |
| Muscarinic M2 | 9.38 | Potent anticholinergic side effects |
| Dopamine D2 | 8.19 | Potential for extrapyramidal side effects |
| Dopamine D4.4 | 7.54 | Central nervous system effects |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
The high affinity for muscarinic and serotonin receptors, in addition to the histamine H1 receptor, is a hallmark of many first-generation antihistamines and a key determinant of their side-effect profiles.
Comparison with Other First-Generation Antihistamines
To contextualize the therapeutic index of this compound, it is compared with four widely used first-generation antihistamines: Diphenhydramine, Chlorpheniramine, Promethazine, and Cyproheptadine. The following table summarizes their receptor binding affinities (where available), primary clinical uses, and common side effects, which collectively inform a practical understanding of their therapeutic windows.
| Compound | Chemical Class | Primary Mechanism | Receptor Binding Affinities (Ki in nM, unless specified) | Primary Clinical Uses | Common Side Effects Indicative of a Narrower Therapeutic Index |
| This compound | Thioxanthene | H1, 5-HT, M, and D2 receptor antagonist | H1: pKi=10.14 , M1: pKi=8.61, M2: pKi=9.38, 5-HT2A: pKi=10.22, D2: pKi=8.19[2][3] | Allergic conditions, bronchitis[4] | Sedation, potent anticholinergic effects (dry mouth, blurred vision), potential for extrapyramidal symptoms |
| Diphenhydramine | Ethanolamine | H1 and M receptor antagonist | H1: ~16, M1: ~29, M2: ~110, SERT: ~150[5] | Allergic reactions, insomnia, motion sickness[6] | High sedation, significant anticholinergic effects, cognitive impairment[6][7] |
| Chlorpheniramine | Alkylamine | H1 receptor antagonist | H1: ~3, M1: ~1,300, SERT: ~15.2[8] | Allergic rhinitis, urticaria[9] | Moderate sedation, mild to moderate anticholinergic effects[7][9] |
| Promethazine | Phenothiazine | H1, D2, M, and α-adrenergic receptor antagonist | H1: ~2, D2: ~3, M1-5: ~10-40[10][11] | Allergic conditions, nausea/vomiting, sedation[11] | High sedation, significant anticholinergic and antidopaminergic effects, risk of respiratory depression[11] |
| Cyproheptadine | Piperidine | H1 and 5-HT receptor antagonist | H1: ~1, 5-HT2A: ~0.5, M1-5: ~8[12][13] | Allergic reactions, appetite stimulation, serotonin syndrome[12] | Moderate sedation, significant antiserotonergic and anticholinergic effects, weight gain[12] |
Note: Ki values are inversely related to binding affinity (a smaller Ki indicates higher affinity). pKi is the negative logarithm of the Ki value.
This comparison highlights that this compound possesses a broad and potent receptor binding profile, similar to other first-generation antihistamines. Its high affinity for muscarinic receptors suggests a strong potential for anticholinergic side effects, while its potent serotonergic and dopaminergic activity may contribute to a wider range of central nervous system effects, both therapeutic and adverse.
Experimental Protocols for Determining Therapeutic Index
A precise therapeutic index is calculated from the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50). The following outlines a generalized experimental workflow for determining these values for an antihistamine in a preclinical setting.
Determination of Median Effective Dose (ED50)
The ED50 is the dose at which 50% of the test subjects exhibit the desired therapeutic effect. For an antihistamine, this is typically the inhibition of a histamine-induced response.
Experimental Workflow for ED50 Determination
Caption: Generalized workflow for ED50 determination of an antihistamine.
Determination of Median Lethal Dose (LD50)
The LD50 is the dose that results in the mortality of 50% of the test animal population.
Experimental Workflow for LD50 Determination
Caption: Generalized workflow for LD50 determination of a test compound.
Signaling Pathways and Their Relation to Therapeutic Index
The therapeutic and adverse effects of first-generation antihistamines are a direct consequence of their interaction with various receptors.
Histamine H1 Receptor Signaling (Therapeutic Effect and Sedation)
First-generation antihistamines act as inverse agonists at the H1 receptor, preventing histamine from activating the Gq/11 protein and the subsequent downstream signaling cascade that leads to allergic symptoms.[7] Their ability to cross the blood-brain barrier and antagonize central H1 receptors, which are involved in maintaining wakefulness, results in sedation.[7]
Caption: Simplified H1 receptor signaling and the inhibitory action of Pimethixene.
Muscarinic Receptor Antagonism (Anticholinergic Side Effects)
The "off-target" binding of first-generation antihistamines to muscarinic acetylcholine (B1216132) receptors is responsible for their characteristic anticholinergic side effects.
Caption: Mechanism of anticholinergic side effects of first-generation antihistamines.
Conclusion
While a definitive quantitative therapeutic index for this compound is not publicly available, its receptor binding profile provides valuable insights. The potent antagonism of the histamine H1 receptor underscores its efficacy as an antihistamine. However, its high affinity for muscarinic, serotonergic, and to a lesser extent, dopaminergic receptors suggests a pharmacological profile comparable to other first-generation antihistamines known to have a relatively narrow therapeutic index. The significant potential for anticholinergic and central nervous system side effects, such as sedation, necessitates careful dose consideration.
For drug development professionals, the broad receptor activity of this compound serves as a reminder of the importance of receptor selectivity in designing newer generations of antihistamines with improved safety profiles. Further preclinical studies to determine the ED50 and LD50 values are essential for a precise quantitative assessment of its therapeutic index.
References
- 1. CAS 314-03-4: Pimethixene | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Cyproheptadine, a Pimethixene Analogue, in Animal Models
Disclaimer: Due to the limited availability of published pharmacokinetic data for Pimethixene Maleate, this guide presents a comparative analysis of Cyproheptadine (B85728), a structurally and pharmacologically similar first-generation antihistamine. This information is intended for researchers, scientists, and drug development professionals to illustrate the principles of comparative pharmacokinetics.
Executive Summary
Understanding the pharmacokinetic profiles of a drug across different animal species is a cornerstone of preclinical drug development. These studies are essential for dose selection in non-clinical safety studies and for predicting human pharmacokinetics. This guide provides a comparative overview of the pharmacokinetics of Cyproheptadine following oral administration in cats and dogs. While both species are common models in veterinary and preclinical research, notable differences in their handling of this drug are observed, highlighting the importance of species-specific pharmacokinetic evaluation.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Cyproheptadine in cats and dogs after oral administration.
| Parameter | Cats | Dogs |
| Dose (mg/kg) | ~2 mg/kg (8 mg total dose) | 1.1 mg/kg |
| Cmax (ng/mL) | 669 ± 206 | 134 ± 35 |
| Tmax (hours) | Not explicitly stated, but peak concentration is extrapolated | 1.9 ± 0.8 |
| AUC (ng·h/mL) | Not explicitly stated | 632 ± 134 |
| Half-life (t½) (hours) | 12.8 ± 9.9 | 9.0 ± 1.8 |
| Mean Residence Time (MRT) (minutes) | 823 ± 191 | Not explicitly stated |
| Oral Bioavailability (%) | 101 ± 36 | Not explicitly stated |
Data for cats is derived from a study administering a single 8 mg oral dose to healthy cats.[1][2] Data for dogs is from a study administering a single 1.1 mg/kg oral dose.
Experimental Protocols
A standardized experimental protocol is crucial for generating reliable and comparable pharmacokinetic data. Below is a generalized methodology based on typical pharmacokinetic studies in animal models.
Animal Models and Housing
Healthy, adult male and female animals (e.g., Beagle dogs and domestic shorthair cats) are used. Animals are housed in individual cages in a controlled environment with a standard light/dark cycle, temperature, and humidity. They are provided with a standard diet and water ad libitum. Animals are fasted overnight before drug administration.
Drug Administration and Sample Collection
A single oral dose of Cyproheptadine is administered. Blood samples are collected via venipuncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing. The blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalytical Method
Plasma concentrations of Cyproheptadine are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and detection.
Pharmacokinetic Analysis
The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Caption: A generalized workflow for a comparative pharmacokinetic study.
Discussion of Comparative Findings
The available data, though from separate studies, suggests potential species differences in the pharmacokinetics of Cyproheptadine between cats and dogs.
-
Absorption and Peak Concentration (Cmax and Tmax): Following oral administration, the time to reach maximum plasma concentration (Tmax) appears to be comparable between the two species where data is available. However, the peak concentration (Cmax) in cats was substantially higher than in dogs, even when considering the dose difference. This could indicate more efficient absorption or a smaller volume of distribution in cats.
-
Elimination (Half-life): The elimination half-life of Cyproheptadine appears to be slightly longer in cats (12.8 hours) compared to dogs (9.0 hours).[1][2] This suggests a slower clearance of the drug in cats, which could be due to differences in metabolic pathways or rates.
-
Bioavailability: The oral bioavailability of Cyproheptadine in cats was reported to be excellent at 101%.[1][2] While specific bioavailability data for dogs was not found in the provided abstracts, differences in first-pass metabolism between species could significantly impact this parameter.
These differences underscore the necessity of conducting species-specific pharmacokinetic studies. Factors such as variations in drug-metabolizing enzymes (e.g., cytochrome P450 isoforms), plasma protein binding, and gastrointestinal physiology can all contribute to the observed interspecies variability. For drug development professionals, these findings are critical for designing appropriate dosing regimens for preclinical toxicity studies and for building allometric scaling models to predict human pharmacokinetics. Further research with directly comparable study designs would be beneficial to confirm and expand upon these observations.
References
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Pimethixene Maleate
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like Pimethixene Maleate (B1232345) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Pimethixene Maleate, ensuring compliance with regulatory standards and fostering a culture of safety.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Acute Oral Toxicity: Assumed to be harmful if ingested.
-
Environmental Hazard: Presumed to be toxic to aquatic organisms, necessitating disposal methods that prevent entry into waterways.
Due to these potential hazards, this compound should be managed as a hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key data points for this compound and a related compound.
| Property | This compound | Dimethindene Maleate (for comparison) |
| Molecular Formula | C₂₃H₂₃NO₄S | C₂₄H₂₈N₂O₄ |
| Molecular Weight | 409.5 g/mol | 408.49 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO (82 mg/mL) | Not specified |
| Known Hazards | Data not available. Handled as potentially hazardous based on similar compounds. | Harmful if swallowed; Toxic to aquatic life with long-lasting effects[1]. |
| Disposal Consideration | Treat as hazardous chemical waste. Avoid drain disposal. | Dispose of contents/container in accordance with local regulations[1]. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
1. Waste Identification and Characterization:
- Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
- Do not mix this compound waste with non-hazardous waste.
2. Personal Protective Equipment (PPE):
- Before handling this compound waste, ensure appropriate PPE is worn, including:
- Safety goggles
- Chemical-resistant gloves (e.g., nitrile)
- Laboratory coat
3. Waste Segregation and Containerization:
- Solid Waste:
- Collect pure this compound powder and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
- The container should be made of a material compatible with the chemical.
- Liquid Waste:
- Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) container).
- Do not mix with incompatible waste streams. For instance, separate organic solvent solutions from aqueous solutions.
- Empty Containers:
- Thoroughly rinse empty this compound containers three times with a suitable solvent.
- Collect the first rinse as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.
- Deface the original label on the empty container to prevent misuse.
4. Waste Labeling:
- Label all waste containers with a "Hazardous Waste" tag.
- The label must include:
- The full chemical name: "this compound"
- The concentration and quantity of the waste.
- The date the waste was first added to the container.
- The associated hazards (e.g., "Toxic," "Environmental Hazard").
5. Storage of Waste:
- Store waste containers in a designated satellite accumulation area within the laboratory.
- Ensure containers are kept closed except when adding waste.
- Store in secondary containment to prevent spills.
6. Disposal and Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Do not dispose of this compound down the drain or in the regular trash.
- All pharmaceutical waste should ultimately be disposed of through a licensed hazardous waste vendor, typically via incineration.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
